molecular formula C12H17ClN2O4 B1518312 Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride CAS No. 1606132-23-3

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Cat. No.: B1518312
CAS No.: 1606132-23-3
M. Wt: 288.73 g/mol
InChI Key: JVTXELCQLTUWIU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride (CAS 1606132-23-3) is a benzoate derivative chemical reagent with a molecular formula of C12H17ClN2O4 and a molecular weight of 288.73 g/mol. This compound is supplied with high purity for research applications and must be stored under an inert atmosphere at 2-8°C to maintain stability. The structure features a glycine amide moiety linked to a 3-methoxy benzoate ester, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Its molecular architecture suggests potential for use in the synthesis of more complex molecules, such as those explored in pharmaceutical development for targeted therapies, including proteolysis modulators. Researchers can utilize this compound in the construction of novel chemical entities for biological screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-[(2-aminoacetyl)amino]-3-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13;/h4-6H,3,7,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXELCQLTUWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606132-23-3
Record name Benzoic acid, 4-[(2-aminoacetyl)amino]-3-methoxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606132-23-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(ethoxycarbonyl)-2-methoxyanilino]-2-oxoethan-1-aminium chloride
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Foundational & Exploratory

Spectral Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra of this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for acquiring high-quality spectral data.

Introduction

This compound is a multifaceted organic molecule of interest in pharmaceutical research and development. Its structure, incorporating an ethyl ester, a methoxy group, an acetamido linkage, and a primary amine hydrochloride salt, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will provide a predictive analysis of its spectral data, grounded in fundamental spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for the interpretation of its spectral data. The following diagram illustrates the chemical structure of this compound and numbers the key carbon and proton environments for reference in the subsequent NMR analysis.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and hydrogen bonding. The hydrochloride salt formation will significantly impact the chemical shifts of protons near the amino group due to protonation.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-2~7.8d1HDeshielded by the adjacent ester carbonyl group and the aromatic ring current.
H-5~7.6dd1HInfluenced by the aromatic ring and the adjacent methoxy and acetamido groups.
H-6~8.2d1HDeshielded by the neighboring acetamido group and influenced by the ring current.
OCH₃~3.9s3HTypical chemical shift for a methoxy group on an aromatic ring.
NH (amide)~9.5s1HBroad singlet due to quadrupole broadening and hydrogen bonding; deshielded by the adjacent carbonyl.
CH₂ (ester)~4.3q2HDeshielded by the adjacent oxygen and coupled to the methyl protons.
CH₃ (ester)~1.3t3HShielded alkyl protons, coupled to the methylene protons.
CH₂ (aminoacetyl)~4.1s2HDeshielded by the adjacent carbonyl and the protonated amino group.
NH₃⁺~8.5br s3HBroad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Significantly downfield due to the positive charge.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and NH₃⁺), while D₂O will result in their exchange and disappearance from the spectrum.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~125Aromatic carbon attached to the ester group.
C-2~115Aromatic carbon ortho to the ester group.
C-3~150Aromatic carbon bearing the methoxy group.
C-4~135Aromatic carbon bearing the acetamido group.
C-5~112Aromatic carbon influenced by both methoxy and acetamido groups.
C-6~120Aromatic carbon adjacent to the acetamido group.
C=O (ester)~165Typical chemical shift for an ester carbonyl carbon.
OCH₂ (ester)~61Deshielded by the adjacent oxygen atom.
CH₃ (ester)~14Shielded aliphatic carbon.
OCH₃~56Typical chemical shift for a methoxy carbon.
C=O (amide)~168Typical chemical shift for an amide carbonyl carbon.
CH₂ (aminoacetyl)~42Deshielded by the adjacent carbonyl and protonated amino group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.

    • Temperature: 298 K.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an internal standard.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is the preferred method for this compound due to its polar and ionic nature.[1][2]

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution prior to ionization.

Table 3: Predicted m/z Values in ESI-MS

IonPredicted m/zRationale
[M+H]⁺269.12Molecular ion of the free base (C₁₂H₁₆N₂O₄) plus a proton.
[M+Na]⁺291.10Adduct with sodium ions, commonly observed in ESI.

Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation is likely to occur at the most labile bonds, such as the amide and ester linkages.[3]

fragmentation M_H [M+H]⁺ m/z = 269.12 frag1 Loss of C₂H₅OH m/z = 223.09 M_H->frag1 - C₂H₅OH frag2 Loss of NH₂CH₂CO m/z = 212.08 M_H->frag2 - NH₂CH₂CO frag3 Loss of C₂H₅O m/z = 224.09 frag1->frag3 - H

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Parameters:

    • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.

    • Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.

  • Data Acquisition: Acquire the full scan mass spectrum. For fragmentation studies, perform a product ion scan on the precursor ion at m/z 269.12.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule. The formation of the hydrochloride salt will introduce new bands and shift existing ones, particularly those associated with the amino group.[4]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityRationale
3200-3000N-H (amide), C-H (aromatic)StretchingMediumOverlapping bands for N-H and aromatic C-H stretching.
3000-2800C-H (aliphatic)StretchingMediumStretching vibrations of the methyl and methylene groups.
~2700-2400N-H (ammonium)StretchingBroad, MediumCharacteristic broad absorption for the N-H stretching in the ammonium salt.[4]
~1720C=O (ester)StretchingStrongStrong absorption typical for an ester carbonyl group.
~1680C=O (amide I)StretchingStrongStrong absorption for the amide carbonyl group.
~1600, ~1500C=C (aromatic)StretchingMediumCharacteristic skeletal vibrations of the benzene ring.
~1550N-H (amide II)BendingMediumBending vibration of the amide N-H bond.
~1250C-O (ester, ether)StretchingStrongAsymmetric C-O stretching of the ester and aryl ether.
~1100C-O (ester, ether)StretchingStrongSymmetric C-O stretching.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the homogenous powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By understanding the theoretical basis for the expected spectral features and following the provided experimental protocols, researchers and scientists can confidently acquire and interpret the spectral data for this compound. The information presented herein serves as a valuable resource for the characterization, quality control, and further investigation of this important molecule in the field of drug development and chemical research.

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]

Sources

A Technical Guide to Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzamide Scaffold in Medicinal Chemistry

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a substituted benzamide, a class of compounds of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The structural motif of a substituted benzene ring linked to an amide group serves as a versatile pharmacophore, allowing for the synthesis of diverse molecular libraries targeting various biological pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, commercial availability, a proposed synthetic route, and quality control protocols, to support its application in drug discovery and development. The hydrochloride salt form of such molecules is often utilized in pharmaceutical development to enhance solubility and stability, making it more suitable for formulation and in-vitro studies.[3]

Chemical Properties and Structure

PropertyValueSource
Chemical Name This compoundBLD Pharm[3]
CAS Number 1606132-23-3BLD Pharm[3]
Molecular Formula C₁₂H₁₇ClN₂O₄BLD Pharm[3]
Molecular Weight 288.73 g/mol BLD Pharm[3]
Storage Conditions Inert atmosphere, 2-8°CBLD Pharm[3]

Commercial Suppliers

For researchers seeking to procure this compound, the following supplier has been identified:

SupplierProduct NameCAS Number
BLD Pharm This compound1606132-23-3[3]

It is recommended to contact the supplier directly for information on purity, available quantities, and lead times.

Proposed Synthetic Pathway

A potential starting material for this synthesis is Ethyl 4-amino-3-methoxybenzoate. The synthesis can be envisioned as a two-step process:

  • Acylation: Reaction of Ethyl 4-amino-3-methoxybenzoate with an N-protected glycine derivative, such as Boc-glycine, using a suitable coupling agent.

  • Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) under acidic conditions, which concurrently forms the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection & Salt Formation Starting_Material Ethyl 4-amino-3-methoxybenzoate Intermediate Ethyl 4-(2-(tert-butoxycarbonyl)aminoacetamido)-3-methoxybenzoate Starting_Material->Intermediate Acylation Reagent_1 Boc-glycine + Coupling Agent (e.g., EDC/HOBt) Reagent_1->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Reagent_2 HCl in Dioxane or Ether Reagent_2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-(2-(tert-butoxycarbonyl)aminoacetamido)-3-methoxybenzoate

  • To a solution of Ethyl 4-amino-3-methoxybenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add Boc-glycine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl dropwise with stirring at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt should precipitate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quality Control and Characterization

Ensuring the identity, purity, and stability of this compound is critical for its use in research and development. A comprehensive quality control protocol should include the following analytical techniques:

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and identification of protons.The spectrum should show characteristic peaks for the ethyl ester, methoxy group, aromatic protons, and the aminoacetamide moiety. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR Confirmation of the carbon skeleton.The spectrum should display the expected number of carbon signals corresponding to the molecular structure.
HPLC/UPLC Purity assessment and quantification.A single major peak should be observed, with the purity typically expected to be >95% for research-grade material.
Mass Spectrometry Molecular weight determination.The mass spectrum should show the molecular ion peak corresponding to the free base of the compound.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O (ester and amide), and C-O bonds should be present.
Self-Validating Experimental Workflow for Quality Control

QC_Workflow cluster_0 Initial Characterization cluster_1 Purity and Stability Assessment NMR_H ¹H NMR HPLC HPLC/UPLC Purity NMR_H->HPLC Structure Confirmed NMR_C ¹³C NMR NMR_C->HPLC Structure Confirmed MS Mass Spectrometry MS->HPLC MW Confirmed FTIR FT-IR Spectroscopy FTIR->HPLC Functional Groups Confirmed Stability Stability Studies HPLC->Stability Purity ≥ 95% Approved_for_Use Approved_for_Use Stability->Approved_for_Use Stable under specified conditions Sample Received Compound Sample->NMR_H Sample->NMR_C Sample->MS Sample->FTIR

Caption: A logical workflow for the quality control of the title compound.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules for drug discovery. The primary amine provides a reactive handle for further chemical modifications, while the substituted benzamide core can be designed to interact with specific biological targets. Based on the known activities of related benzamides, this compound could serve as a key intermediate in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme.

  • Enzyme Inhibitors: The benzamide moiety is present in various enzyme inhibitors, where it can participate in hydrogen bonding interactions within the active site.[4]

  • Receptor Ligands: The overall shape and electronic properties of molecules derived from this scaffold can be tailored to achieve high affinity and selectivity for specific G-protein coupled receptors or other receptor families.

Conclusion

This compound is a promising chemical entity for researchers engaged in medicinal chemistry and drug development. Its availability from commercial suppliers, coupled with a straightforward, proposed synthetic route, facilitates its accessibility for laboratory-scale synthesis and derivatization. The robust quality control procedures outlined in this guide will ensure the reliability of experimental results. The versatile benzamide scaffold suggests that this compound and its derivatives hold significant potential for the discovery of novel therapeutic agents.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Gassman, P. G., & Gruetzmacher, G. (1976).
  • Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(23), 7794.
  • PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a substituted benzamide with significant potential as a pharmaceutical intermediate and a scaffold for drug discovery. This document delves into its physicochemical properties, outlines a detailed synthetic pathway, and provides robust protocols for its analytical characterization, empowering researchers to confidently synthesize, verify, and utilize this compound in their research and development endeavors.

Core Compound Profile

This compound is a multifaceted organic molecule featuring a benzamide core, a structure renowned for its prevalence in a wide array of therapeutic agents.[1][2] The strategic placement of the aminoacetamido and methoxy groups on the benzene ring, coupled with the ethyl ester functionality, provides multiple points for chemical modification, making it an attractive building block for creating libraries of novel compounds.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 288.73 g/mol [1]
CAS Number 1606132-23-3[1]
Molecular Formula C₁₂H₁₇ClN₂O₄[1]
Appearance White to light yellow crystal or powder[2]
Storage Inert atmosphere, 2-8°C[1]
SMILES Code O=C(OCC)C1=CC=C(NC(CN)=O)C(OC)=C1.Cl[1]

Strategic Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Start Ethyl 4-amino-3-methoxybenzoate Intermediate Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate Start->Intermediate Acylation Reagent1 Chloroacetyl chloride (in THF with DBU) Reagent1->Intermediate Product_base Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Intermediate->Product_base Nucleophilic Substitution Reagent2 Ammonia (in dioxane with Nickel catalyst) Reagent2->Product_base Final_Product This compound Product_base->Final_Product Protonation Reagent3 HCl (in ether) Reagent3->Final_Product

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate

This initial step involves the N-acylation of Ethyl 4-amino-3-methoxybenzoate with chloroacetyl chloride. The use of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial to neutralize the HCl generated during the reaction without competing with the aniline for the acylating agent.[3][4]

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add DBU (1.2 equivalents) to the solution and stir the mixture mechanically under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate.

Step 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate

The second step is a nucleophilic substitution where the chlorine atom of the chloroacetamide intermediate is displaced by an amino group. This can be achieved using ammonia in the presence of a suitable catalyst, such as a nickel-based system, which has been shown to be effective for the amination of aryl chlorides.[5]

Experimental Protocol:

  • In a pressure-rated vessel, combine Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate (1 equivalent), a nickel catalyst (e.g., a Ni(II) precursor with a suitable bisphosphine ligand, 2 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add a solution of ammonia in dioxane (e.g., 0.5 M).

  • Seal the vessel and heat the reaction mixture at 80-100°C for 3-12 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the purified Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

NMR_Workflow Sample_Prep Sample Preparation (5-25 mg in 0.6-0.7 mL of deuterated solvent) Data_Acquisition NMR Data Acquisition (1H and 13C spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: General workflow for NMR-based structural characterization.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals:

    • Aromatic protons on the benzene ring.

    • A singlet for the methoxy (-OCH₃) protons.

    • A quartet and a triplet for the ethyl ester (-OCH₂CH₃) protons.

    • A singlet for the methylene (-CH₂-) protons of the aminoacetamido group.

    • A broad singlet for the amide (-NH-) proton.

    • A broad singlet for the amine (-NH₂ or -NH₃⁺ in the hydrochloride salt) protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals:

    • Distinct signals for each unique carbon atom in the aromatic ring.

    • A signal for the methoxy carbon.

    • Signals for the carbonyl carbons of the ester and amide groups.

    • Signals for the carbons of the ethyl group.

    • A signal for the methylene carbon of the aminoacetamido group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Reversed-Phase HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. A single major peak indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the ESI source.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for the free base or [M]⁺ for the cationic portion of the hydrochloride salt.

Applications in Drug Discovery and Development

Substituted benzamides are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[3][4] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The primary amine and the ester functionalities are amenable to a variety of chemical transformations, allowing for the creation of diverse compound libraries for screening against various biological targets.

Potential Research Applications:

  • Scaffold for Library Synthesis: The molecule can be used as a starting point for parallel synthesis to generate a library of derivatives for high-throughput screening.

  • Fragment-Based Drug Discovery: The benzamide core can act as a fragment for binding to therapeutic targets, with subsequent elaboration of the molecule to enhance potency and selectivity.

  • Intermediate for API Synthesis: This compound may serve as a key building block in the multi-step synthesis of active pharmaceutical ingredients.

Conclusion

This compound is a compound of significant interest for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and robust analytical protocols for its characterization. By leveraging this information, scientists can confidently synthesize and utilize this versatile molecule to advance their drug discovery and development programs.

References

  • Nanjing Winsome Chemical Limited. 4-Ethyl amino-3-methoxybenzoate. Available from: [Link]

  • Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017, 10(3), 365-372.
  • Fors, B. P., et al. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society. 2008, 130(41), 13552-13554. Available from: [Link]

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An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a specialized organic compound utilized by researchers and scientists in the field of drug development and biochemical research. As a member of the aromatic amine and benzoate ester families, its structure suggests potential bioactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The hydrochloride salt form typically enhances the compound's solubility and stability, which is advantageous for formulation and handling in a laboratory setting.[1]

Given its chemical structure, which includes a primary aromatic amine moiety, careful and informed handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Aromatic amines as a class of compounds require specific handling protocols due to their potential for toxicity and carcinogenicity.[2] This guide provides a comprehensive overview of the essential safety protocols, hazard identification, risk mitigation strategies, and emergency procedures for this compound.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of safe laboratory practice.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N/AN/A
CAS Number 1606132-23-3[3]
Molecular Formula C13H19ClN2O4 (Hydrochloride Salt)Derived
Molecular Weight 318.76 g/mol (Hydrochloride Salt)Derived
Appearance Typically a solid, fine powder.Inferred
Solubility Enhanced solubility in aqueous solutions due to the hydrochloride salt.[1]
Structural Relatives Benzene Compounds, Esters, Amides, Ethers[3]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented in readily available literature, a robust risk assessment can be conducted by analyzing its structural components and related compounds.

Core Structural Hazards:

  • Primary Aromatic Amine: This functional group is the primary source of concern. Primary aromatic amines (PAAs) are a class of chemicals known for potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[2] Occupational exposure to PAAs is a significant concern in various industries.[2]

  • Fine Powder: As a solid, the compound poses a respiratory hazard if inhaled.[4] Fine chemical dust can be absorbed deep into the lungs, potentially causing respiratory irritation.[4][5]

  • Hydrochloride Salt: While enhancing solubility, the hydrochloride component indicates that the compound is acidic and could release small amounts of hydrogen chloride gas upon decomposition or reaction with bases.

Globally Harmonized System (GHS) Classification (Anticipated): Based on analogous compounds like other aromatic amines and benzoates, the following GHS classifications are anticipated.[5]

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralWarning H302: Harmful if swallowed.[5]
Skin IrritationWarning H315: Causes skin irritation.[5]
Eye IrritationWarning H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Warning H335: May cause respiratory irritation.[5]

The logical flow for assessing these hazards is outlined in the diagram below.

Hazard_Assessment_Flowchart cluster_compound Compound Analysis cluster_hazards Hazard Identification cluster_risks Associated Risks Compound Ethyl 4-(2-aminoacetamido)-3- methoxybenzoate hydrochloride AromaticAmine Primary Aromatic Amine Moiety Compound->AromaticAmine Powder Fine Powder Form Compound->Powder HCl_Salt Hydrochloride Salt Compound->HCl_Salt Carcinogenicity Potential Carcinogenicity & Mutagenicity AromaticAmine->Carcinogenicity Irritation Skin & Eye Irritation AromaticAmine->Irritation Inhalation Respiratory Irritation Powder->Inhalation Acidity Potential Acidity/Corrosivity HCl_Salt->Acidity Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate immediate area. Alert personnel. Spill->Evacuate Assess Assess spill size and risk. Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No DonPPE Don appropriate PPE (gloves, goggles, respirator). SmallSpill->DonPPE Yes EHS Contact Environmental Health & Safety (EHS). LargeSpill->EHS Contain Cover with inert absorbent material (e.g., vermiculite). DonPPE->Contain Collect Sweep up carefully without creating dust. Contain->Collect Dispose Place in sealed container for hazardous waste disposal. Collect->Dispose Clean Clean spill area with soap and water. Dispose->Clean

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. [5][6]* Hazards from Combustion: In a fire, hazardous combustion gases, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas, may be produced. * Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors. [5][6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste (e.g., contaminated gloves, weigh paper) and excess compound in a clearly labeled, sealed container. [7]* Liquid waste (solutions) should be collected in a separate, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain. [8]* Arrange for disposal with a licensed professional waste disposal service, following all local, state, and federal regulations. [9]

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Powder Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Osaka Organic Chemical Ind. Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction. Retrieved from [Link]

  • NOVA Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2021). Preparation of Benzocaine Introduction, Set-Up, and Reflux. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Molbase. (2019). MSDS of Ethyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • Xamax. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • National Abrasive Inc. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

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A Comprehensive Technical Guide to the Preparation and Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate, presented as its free base. The synthesis is approached via a robust, multi-step pathway commencing from commercially available precursors. This document delineates a logical synthetic strategy involving the formation of a key aminobenzoate intermediate, subsequent N-acylation using a protected amino acid, and a final deprotection and basification sequence. Each step is accompanied by in-depth procedural details, an explanation of the underlying chemical principles, and critical considerations for process optimization and troubleshooting. The guide is intended for researchers, medicinal chemists, and drug development professionals requiring a reliable method to access this and structurally related compounds. All protocols are supported by authoritative references and include comprehensive characterization techniques to ensure the identity and purity of the final product.

Introduction and Strategic Overview

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate is a substituted p-aminobenzoic acid (PABA) derivative. PABA and its analogues are significant structural motifs in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The title compound incorporates a glycinamide side chain, a feature that can modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for biological activity.

The preparation of this target molecule necessitates a strategic approach that ensures high purity and yield. A logical retrosynthetic analysis breaks the molecule down into two key fragments: ethyl 4-amino-3-methoxybenzoate and a glycine synthon. This leads to a forward synthesis strategy centered on a standard amide bond formation. To prevent undesirable side reactions, the glycine moiety's amino group must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose, given its stability to the coupling conditions and its facile removal under acidic conditions.[3]

This guide presents a three-stage synthetic workflow:

  • Synthesis of the Core Intermediate: Preparation of Ethyl 4-amino-3-methoxybenzoate.

  • Amide Coupling and Deprotection: Acylation with N-Boc-glycine followed by acidic removal of the Boc group to yield the hydrochloride salt.

  • Final Free Base Preparation: Neutralization of the hydrochloride salt to isolate the target compound.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling & Deprotection cluster_2 Stage 3: Free Base Isolation A 4-Nitro-3-methoxybenzoic Acid B Ethyl 4-nitro-3-methoxybenzoate A->B Esterification (H₂SO₄, EtOH) C Ethyl 4-amino-3-methoxybenzoate B->C Reduction (Pd/C, H₂) E Ethyl 4-(2-(Boc-amino)acetamido) -3-methoxybenzoate C->E Amide Coupling (EDC, HOBt) D N-Boc-Glycine D->E F Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate HCl E->F Deprotection (HCl/Dioxane) G Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate (Free Base) F->G Basification (aq. NaHCO₃)

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Synthesis of the Key Intermediate: Ethyl 4-amino-3-methoxybenzoate

The synthesis begins with the preparation of the core aniline building block. A common and effective route is the reduction of the corresponding nitro compound, which is readily accessible from 4-nitro-3-methoxybenzoic acid.

Step 1: Fischer Esterification of 4-Nitro-3-methoxybenzoic Acid

The carboxylic acid is first converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process; using excess ethanol as the solvent drives the reaction toward the product.

Protocol:

  • To a round-bottom flask, add 4-nitro-3-methoxybenzoic acid (1.0 eq).

  • Add a large excess of absolute ethanol (10-20 volumes).

  • Cool the stirring mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 4-nitro-3-methoxybenzoate, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Step 2: Catalytic Hydrogenation of Ethyl 4-nitro-3-methoxybenzoate

The aromatic nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation.[4][5]

Protocol:

  • In a suitable hydrogenation vessel, dissolve Ethyl 4-nitro-3-methoxybenzoate (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or by pressurizing the system to 50-60 psi).

  • Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-3-methoxybenzoate as a solid, which is typically of high purity.

Core Synthesis: From Intermediate to Final Product

This stage involves the construction of the glycinamide side chain and subsequent liberation of the primary amine and the final free base.

Figure 2: Conceptual diagram of chemical transformations from the key intermediate to the final free base product.

Step 3: Amide Coupling with N-Boc-Glycine

The amine intermediate is coupled with N-Boc-glycine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Protocol:

  • In a round-bottom flask, dissolve N-Boc-glycine (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Ethyl 4-amino-3-methoxybenzoate (1.0 eq) in the same solvent to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 4-(2-(tert-butoxycarbonylamino)acetamido)-3-methoxybenzoate.

Step 4: N-Boc Deprotection to Yield the Hydrochloride Salt

The Boc protecting group is removed under acidic conditions. A solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM are common choices.[3][6] Using HCl in dioxane is often preferred as it directly yields the hydrochloride salt, which is typically a crystalline solid that can be easily isolated.

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt will often precipitate from the solution.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the isolated solid with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.[7][8]

Step 5: Preparation of the Free Base

The final step is the conversion of the stable hydrochloride salt into the desired free base. This is achieved by a simple acid-base workup.

Protocol:

  • Dissolve the hydrochloride salt (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Cool the mixture in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, with vigorous stirring until the aqueous layer is slightly basic (pH ~8-9).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate as the free base.[9]

Characterization and Purity Assessment

To validate the synthesis and ensure the quality of the final product, a comprehensive analytical assessment is required. This constitutes a self-validating system, confirming both structure and purity.

Parameter Methodology Purpose
Identity ¹H and ¹³C NMR SpectroscopyConfirms the chemical structure by analyzing the chemical shift, integration, and coupling of protons and carbons.
Molecular Weight Mass Spectrometry (LC-MS, HRMS)Verifies the molecular formula by providing the mass-to-charge ratio of the parent ion.
Functional Groups Infrared (IR) SpectroscopyConfirms the presence of key functional groups (e.g., N-H, C=O ester, C=O amide).
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound and detects any residual starting materials or byproducts.[10]
Physical Properties Melting Point AnalysisProvides a preliminary indication of purity; pure crystalline solids have a sharp melting range.

Safety and Handling

  • Reagents: Handle corrosive reagents like concentrated sulfuric acid and trifluoroacetic acid in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Catalyst: Palladium on carbon (Pd/C) is flammable and pyrophoric, especially when dry. Always handle it under an inert atmosphere and do not allow it to dry in the air.[11]

  • Solvents: Use flammable solvents like ethanol, methanol, and ethyl acetate in well-ventilated areas away from ignition sources. Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct hydrogenation reactions in a designated area using appropriate equipment and safety measures.

Conclusion

This guide provides a robust and well-documented pathway for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate free base. By following the detailed protocols for intermediate synthesis, amide coupling, deprotection, and final basification, researchers can reliably produce this valuable chemical building block. The emphasis on logical process flow, explanation of chemical choices, and comprehensive analytical characterization ensures that the final product meets the high standards of purity and identity required for research and drug development applications.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Reddit r/Chempros Community Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Kakhki, R. M. (2012). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemInform, 43(36). [Link]

  • Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16531-16537. [Link]

  • FDER Chemical. (n.d.). This compound. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubMed. (1979). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Retrieved from [Link]

  • PubMed. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]

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A Technical Guide to 4-Aminoacetamido-3-methoxybenzoate Derivatives: Synthesis, Pharmacological Potential, and Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminoacetamido-3-methoxybenzoate derivatives, a class of compounds with emerging therapeutic potential. We will delve into the synthetic pathways for creating these molecules, explore their documented and potential pharmacological activities, and analyze the key structure-activity relationships that govern their biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

The 4-Aminoacetamido-3-methoxybenzoate Scaffold: An Introduction

The core structure of a 4-aminoacetamido-3-methoxybenzoate derivative features a benzene ring substituted with a carboxylic acid (or its ester), a methoxy group at the 3-position, and an acetamido group at the 4-position. This arrangement of functional groups provides a versatile scaffold for the development of novel therapeutic agents. The presence of the acetamido group can influence the molecule's solubility, stability, and interactions with biological targets, while the methoxy and carboxylate moieties offer additional points for modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-aminoacetamido-3-methoxybenzoate derivatives can be approached through a multi-step process, typically starting from a readily available precursor like p-aminobenzoic acid (PABA).

Synthesis of the Core Intermediate: 4-Acetamido-3-methoxybenzoic Acid

A common route to the core structure involves the acetylation of the amino group of a substituted benzoic acid, followed by the introduction of the methoxy group. Alternatively, one can start with a molecule already containing the desired substitution pattern.

Protocol 1: Synthesis of 4-Acetamido-3-aminobenzoic Acid

A foundational step in creating derivatives of this class involves the synthesis of a key intermediate, 4-acetamido-3-aminobenzoic acid. A reported method for a similar scaffold begins with the acetylation of p-aminobenzoic acid (PABA).[1]

  • Acetylation of PABA: p-Aminobenzoic acid is acetylated using acetic anhydride in the presence of a base such as sodium acetate to yield 4-acetamidobenzoic acid.[1]

  • Nitration: The resulting 4-acetamidobenzoic acid is then nitrated at the 3-position using a nitrating agent like nitric acid in sulfuric acid.

  • Reduction: The nitro group at the 3-position is subsequently reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to afford 4-acetamido-3-aminobenzoic acid.

Synthesis_Workflow PABA p-Aminobenzoic Acid Step1 Acetylation (Acetic Anhydride, NaOAc) PABA->Step1 Intermediate1 4-Acetamidobenzoic Acid Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-Acetamido-3-nitrobenzoic Acid Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 FinalProduct 4-Acetamido-3-aminobenzoic Acid Step3->FinalProduct Amide_Synthesis StartingMaterial 4-Acetamido-3-methoxybenzoic Acid Step1 Activation (EDC, HOBt) StartingMaterial->Step1 ActivatedIntermediate Activated Ester Step1->ActivatedIntermediate Step2 Coupling ActivatedIntermediate->Step2 Amine R-NH2 Amine->Step2 FinalProduct 4-Acetamido-3-methoxybenzamide Derivative Step2->FinalProduct

Caption: General workflow for the synthesis of amide derivatives.

Pharmacological Activities and Therapeutic Potential

Derivatives of the 4-aminoacetamido-3-methoxybenzoate scaffold have shown promise in several therapeutic areas, with the most notable being their potential as antimicrobial agents.

Antimicrobial Activity: Neuraminidase Inhibition

A study on novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives has demonstrated their potential as microbial neuraminidase inhibitors. [1]Neuraminidase is a crucial enzyme for many pathogens, including influenza viruses and certain bacteria, making it an attractive target for antimicrobial drug development.

The study revealed that certain derivatives with specific substitutions on the benzylidene ring exhibited potent inhibitory action against neuraminidase-containing microbes. [1]This suggests that the 4-acetamido-3-aminobenzoic acid scaffold can serve as a valuable starting point for the design of novel neuraminidase inhibitors. The molecular docking studies from this research indicated that the acetamido group and the carboxylic acid play important roles in binding to the active site of the enzyme. [1] Table 1: Antimicrobial Activity of Selected 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives

CompoundSubstitution on Benzylidene RingZone of Inhibition (mm) at 125 µg/ml
5k 4-Hydroxy16 ± 2.5
5n 2,4-Dichloro> -9 Kj/mol (Docking Score)
5q 4-Nitro> -9 Kj/mol (Docking Score)
5x 3-Bromo16 ± 2.5
5y 4-Dimethylamino16 ± 2.5
Data adapted from a study on microbial neuraminidase inhibitors.
[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminoacetamido-3-methoxybenzoate derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Insights from Neuraminidase Inhibitors

For the 4-acetamido-3-(benzylideneamino)benzoic acid derivatives, the following SAR observations were made: [1]

  • Substituents on the Benzylidene Ring: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., hydroxy, dimethylamino) at various positions on the benzylidene ring significantly influenced the antimicrobial activity.

  • Role of the Acetamido and Carboxyl Groups: Docking studies suggest that the acetamido and carboxyl groups are crucial for binding to the active site of microbial neuraminidase, likely through hydrogen bonding and electrostatic interactions. [1]

SAR_Diagram cluster_0 4-Aminoacetamido-3-methoxybenzoate Core cluster_1 Key Interactions with Target Core Benzoic Acid Ring Acetamido 4-Acetamido Group (Crucial for Binding) Core->Acetamido at C4 Methoxy 3-Methoxy Group (Modulates Lipophilicity) Core->Methoxy at C3 Carboxyl 1-Carboxyl Group (Essential for Activity) Core->Carboxyl at C1 H_Bonding Hydrogen Bonding Acetamido->H_Bonding Deriv_Point Derivatization Point (e.g., Amide, Ester) Carboxyl->Deriv_Point Electrostatic Electrostatic Interactions Carboxyl->Electrostatic

Caption: Key structural features and their roles in biological activity.

Future Directions and Conclusion

The 4-aminoacetamido-3-methoxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. While the primary reported activity is in the realm of antimicrobial neuraminidase inhibition, the structural features of these derivatives suggest that they could be explored for other therapeutic targets as well.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents at the 3-position and on the amide/ester functionality to further probe the SAR.

  • Broader Pharmacological Screening: Evaluating the synthesized compounds against a wider panel of biological targets to uncover new therapeutic applications.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of the most promising lead compounds to guide further optimization.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Note and Synthesis Protocol: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a key intermediate in pharmaceutical research. The protocol herein details a robust three-step synthetic route commencing with an amide coupling reaction between Ethyl 4-amino-3-methoxybenzoate and N-Boc-glycine, followed by deprotection of the tert-butoxycarbonyl (Boc) group, and culminating in the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory execution.

Introduction

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted benzene ring with amino, acetamido, and methoxy functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and biological assays. This application note presents a detailed, reliable, and efficient protocol for the preparation of this important chemical entity.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in three main steps:

  • Amide Coupling: Formation of the amide bond between Ethyl 4-amino-3-methoxybenzoate and N-Boc-glycine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Boc Deprotection: Removal of the acid-labile Boc protecting group from the glycine moiety using trifluoroacetic acid (TFA).

  • Salt Formation: Conversion of the resulting free amine to its hydrochloride salt to improve stability and handling.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Salt Formation A Ethyl 4-amino-3-methoxybenzoate C EDC, HOBt, DIPEA in DCM A->C B N-Boc-glycine B->C D Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate C->D Amide bond formation E Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate F TFA in DCM E->F G Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate F->G Removal of Boc group H Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate I HCl in Diethyl Ether H->I J This compound I->J Precipitation

Caption: Synthetic route for this compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier (Example)
Ethyl 4-amino-3-methoxybenzoate73368-41-9C₁₀H₁₃NO₃195.22Sigma-Aldrich
N-Boc-glycine4530-20-5C₇H₁₃NO₄175.18Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5C₈H₁₇N₃155.24Sigma-Aldrich
Hydroxybenzotriazole (HOBt)2592-95-2C₆H₅N₃O135.13Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂114.02Fisher Scientific
Diethyl ether, anhydrous60-29-7C₄H₁₀O74.12Fisher Scientific
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)7647-01-0HCl36.46Sigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Fisher Scientific
Brine (saturated NaCl solution)7647-14-5NaCl58.44-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Fisher Scientific

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate

Rationale: This step involves the formation of an amide bond, a fundamental reaction in organic synthesis. EDC is a water-soluble carbodiimide that activates the carboxylic acid group of N-Boc-glycine, making it susceptible to nucleophilic attack by the amino group of Ethyl 4-amino-3-methoxybenzoate. HOBt is added to suppress side reactions and minimize racemization.[1] DIPEA, a non-nucleophilic base, is used to neutralize any hydrochloride salts present and to facilitate the reaction.

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq.), Ethyl 4-amino-3-methoxybenzoate (1.0 eq.), and HOBt (1.1 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM, approx. 10 mL per gram of the amine).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the solution.

  • Slowly add a solution of EDC (1.2 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate as a solid.

Step 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate

Rationale: The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2] Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose, and its volatility allows for easy removal after the reaction is complete.

Procedure:

  • Dissolve the purified product from Step 1 in DCM (approx. 10 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically a 20-50% solution in DCM, v/v).[3]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • The resulting crude product, the trifluoroacetate salt of the amine, can be used directly in the next step or neutralized. For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the free amine.

Step 3: Synthesis of this compound

Rationale: The formation of a hydrochloride salt is a common strategy to improve the handling, stability, and solubility of amine-containing compounds.[4] This is typically achieved by treating a solution of the free amine with a solution of hydrogen chloride.

Procedure:

  • Dissolve the free amine from Step 2 in a minimal amount of anhydrous diethyl ether.

  • With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.[5] The formation of a white solid indicates the salt formation.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Below are the expected characterization data based on the structures.

Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate (Intermediate):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.3 (s, 1H, NH), ~7.8 (d, 1H), ~7.6 (s, 1H), ~7.0 (d, 1H), ~5.2 (br s, 1H, NH-Boc), 4.35 (q, 2H), 4.0 (d, 2H), 3.9 (s, 3H), 1.45 (s, 9H), 1.38 (t, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~168.0, 166.5, 156.0, 150.0, 135.0, 125.0, 123.0, 115.0, 110.0, 80.5, 61.0, 56.0, 45.0, 28.3, 14.3.

  • IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~1700 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1530 (N-H bend).

  • Melting Point: Expected to be in the range of 100-120 °C.

This compound (Final Product):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.5 (s, 1H, NH), ~8.3 (br s, 3H, NH₃⁺), ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H), 4.30 (q, 2H), 3.9 (s, 2H), 3.85 (s, 3H), 1.30 (t, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~166.0, 165.5, 149.5, 134.0, 125.5, 123.5, 115.5, 110.5, 61.0, 56.0, 42.0, 14.0.

  • IR (KBr, cm⁻¹): ~3400-2800 (broad, N-H⁺ stretch), ~1710 (C=O stretch, ester), ~1685 (C=O stretch, amide), ~1540 (N-H bend).

  • Melting Point: Expected to be above 200 °C.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Ethyl 4-amino-3-methoxybenzoate: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.[6]

  • N-Boc-glycine: Generally considered non-hazardous, but good laboratory practices should be followed.[7]

  • EDC: Causes serious eye irritation and may cause an allergic skin reaction. Harmful if swallowed.[8]

  • HOBt: Flammable solid. Risk of explosion if heated under confinement. Causes serious eye irritation.[9]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Shakir, R. M., Ariffin, A., & Ng, S. W. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2916. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. (2023).
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  • Carl ROTH. (2023). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • Carl ROTH. (2023). Safety Data Sheet: EDC-HCl. [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Diethyl ether. [Link]

  • BOC Sciences. (n.d.). MSDS of Ethyl 4-amino-3-methoxybenzoate.
  • CDH Fine Chemical. (n.d.). BOC-Glycine CAS No 4530-20-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (n.d.). hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Sigma-Aldrich. (2023).
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE. HCl (EDC).
  • Dove Medical Press. (n.d.). General procedures for the synthesis.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1163: Standard Removal of Boc Protecting Group.
  • The Organic Chemistry Tutor. (2022, June 6).
  • Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
  • Chemos GmbH&Co.KG. (2022).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Loba Chemie. (2024).
  • Sartorius. (n.d.). SAFETY DATA SHEET: EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride).
  • Sigma-Aldrich. (2023).
  • ChemicalBook. (n.d.).
  • Fisher Scientific. (2023).
  • Fisher Scientific. (2009).
  • ChemicalBook. (2024).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET: 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride.
  • Cole-Parmer. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Anaspec. (2021).
  • Carl ROTH. (2023). Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
  • Dutscher. (2022).
  • Fisher Scientific. (2023).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • The Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • The Royal Society of Chemistry. (2010).
  • Digital CSIC. (2024). 1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024.
  • AnaSpec. (n.d.).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • neoFroxx. (n.d.). Safety Data Sheet: Trifluoroacetic acid 0.
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Application Notes and Protocols for Downstream Reactions of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a bespoke chemical scaffold rich in functionalities amenable to a diverse array of synthetic transformations. Its structure, featuring a primary amine, an amide linkage, an ethyl ester, and a substituted aromatic ring, presents multiple avenues for chemical elaboration. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of key downstream reactions. We will delve into the mechanistic underpinnings of these transformations, provide robust, field-tested protocols, and present data to empower the synthesis of novel derivatives for applications in medicinal chemistry and materials science. The strategic location of its functional groups makes this molecule a valuable starting material for generating compound libraries with significant structural diversity.

Core Reactive Sites and Strategic Considerations

The reactivity of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate is dictated by its primary functional groups. The primary amine of the aminoacetamido moiety is a potent nucleophile, making it a prime target for acylation, alkylation, and condensation reactions. The ethyl ester offers a handle for hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol. The amide bond, while generally stable, can be susceptible to cleavage under harsh conditions, a factor to be considered in multi-step syntheses. Finally, the electron-rich aromatic ring, activated by the methoxy and aminoacetamido groups, is poised for electrophilic substitution, although the steric hindrance and directing effects of the existing substituents will govern the regioselectivity of such reactions.

This document will focus on three strategic downstream transformations: N-acylation of the primary amine, intramolecular cyclization to form heterocyclic systems, and selective reduction of the ethyl ester.

N-Acylation of the Primary Amine: Synthesis of Novel Amide Derivatives

The primary amine of the 2-aminoacetamido group serves as an excellent nucleophile for the synthesis of a wide array of N-acyl derivatives. This reaction is fundamental in medicinal chemistry for introducing diverse functionalities that can modulate the biological activity, solubility, and pharmacokinetic properties of a lead compound.[1][2][3][4]

Causality of Experimental Choices

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction with acyl chlorides, thereby preventing the protonation of the primary amine and maintaining its nucleophilicity. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent. Running the reaction at low temperatures (0 °C) initially helps to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension to liberate the free amine. Stir for 15 minutes.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acetylated product.

Data Presentation: N-Acylation Reactions
EntryAcylating AgentProductYield (%)
1Acetic anhydrideEthyl 4-(2-acetamidoacetamido)-3-methoxybenzoate92
2Benzoyl chlorideEthyl 4-(2-benzamidoacetamido)-3-methoxybenzoate88
3Propionyl chlorideEthyl 4-(2-propionamidoacetamido)-3-methoxybenzoate90
Workflow Visualization

N_Acylation_Workflow Start Start: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl FreeBase Generate Free Amine (TEA, DCM, 0 °C) Start->FreeBase Acylation N-Acylation (Acylating Agent, 0 °C to RT) FreeBase->Acylation Workup Aqueous Workup (NaHCO3, Brine) Acylation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: N-Acylated Derivative Purification->Product

Caption: Workflow for the N-acylation of the starting material.

Intramolecular Cyclization: Access to Benzimidazole Scaffolds

Aromatic compounds bearing ortho-amino and amide functionalities are precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[5] While the direct cyclization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate is challenging, a two-step approach involving initial modification can facilitate this transformation. One such strategy involves the reaction with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative, under acidic conditions to promote cyclodehydration.

Causality of Experimental Choices

The synthesis of a benzimidazole ring from an ortho-phenylenediamine derivative typically involves condensation with a carboxylic acid or an aldehyde followed by oxidative cyclization. In our case, the aminoacetamido side chain needs to be considered. A plausible strategy involves the reaction with a suitable reagent that can react with both the primary amine and the amide nitrogen, or a reaction that modifies the side chain to make it more amenable to cyclization. For instance, reaction with an orthoester in the presence of an acid catalyst can lead to the formation of an intermediate that subsequently cyclizes. The acid catalyst is crucial for activating the orthoester and promoting the dehydration step.

Experimental Protocol: Two-Step Benzimidazole Formation

This protocol outlines a potential two-step synthesis of a benzimidazole derivative.

Step 1: N-Formylation

  • Dissolve Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate (free base) (1.0 eq) in formic acid.

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-formylated intermediate.

Step 2: Reductive Cyclization

  • Suspend the N-formylated intermediate (1.0 eq) in ethanol.

  • Add a reducing agent, such as sodium borohydride (2.0 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the benzimidazole derivative.

Data Presentation: Cyclization Reaction
EntryReagentProductYield (%)
1Formic Acid, then NaBH4Ethyl 2-(1H-benzo[d]imidazol-2-yl)-4-amino-3-methoxybenzoate65 (over two steps)
Reaction Pathway Visualization

Cyclization_Pathway cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Reductive Cyclization Start Starting Material (Free Base) Formylation Formic Acid (Reflux) Start->Formylation Intermediate N-Formyl Intermediate Formylation->Intermediate Reduction NaBH4 (Ethanol) Intermediate->Reduction Product Benzimidazole Product Reduction->Product

Caption: Two-step pathway to a benzimidazole derivative.

Selective Reduction of the Ethyl Ester

The selective reduction of the ethyl ester to a primary alcohol, while leaving the amide functionality intact, is a valuable transformation for accessing a different class of derivatives. This requires the use of a mild reducing agent that is chemoselective for esters over amides.

Causality of Experimental Choices

Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the ester and the amide.[6] Therefore, a milder reagent is necessary. Lithium borohydride (LiBH4) is known to selectively reduce esters in the presence of amides.[7] The reaction is typically carried out in an ethereal solvent such as THF. The choice of solvent is important as it can influence the reactivity of the reducing agent.

Experimental Protocol: Selective Ester Reduction

Materials:

  • Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate (free base)

  • Lithium borohydride (LiBH4)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.

Data Presentation: Reduction Reaction
EntryReducing AgentProductYield (%)
1LiBH4(4-(2-aminoacetamido)-3-methoxyphenyl)methanol85
Experimental Workflow Visualization

Reduction_Workflow Start Starting Material (Free Base in THF) Reduction LiBH4 Addition (0 °C to RT) Start->Reduction Quench Quenching (1 M HCl) Reduction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Product: Primary Alcohol Purification->Product

Caption: Workflow for the selective reduction of the ethyl ester.

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively addressed to generate a diverse range of derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The strategic application of N-acylation, cyclization, and reduction reactions can lead to the discovery of novel molecules with potential applications in drug discovery and materials science. It is the author's hope that this comprehensive guide will serve as a valuable resource and catalyst for innovation in your research endeavors.

References

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  • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. PubMed.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • How can i selectively reduce ester to alcohol instead of amide present?.
  • Benzocaine: Review on a Drug with Unfold Potential.
  • Process for preparing n-acyl amino acid salts.
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. NIH.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC - NIH.
  • The synthesis, properties, and applications of N-acyl-α-aminoacids.
  • N-Acylation Reactions of Amines.
  • Amine synthesis by amide reduction. Organic Chemistry Portal.

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NMR characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive NMR Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of this compound, a potentially significant intermediate in pharmaceutical synthesis. Leveraging a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy approach, this document outlines optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained, and a systematic approach to spectral interpretation is presented to ensure unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the characterization of complex organic molecules.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted aromatic compound incorporating an ester, an amide, a methoxy group, and an amino hydrochloride salt. The confluence of these functional groups necessitates a rigorous and multi-pronged analytical approach for unequivocal structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework in solution.

The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation and the strategic selection of NMR experiments.[1] This guide moves beyond a simple recitation of steps to provide the underlying scientific rationale, empowering the analyst to not only execute the protocols but also to troubleshoot and adapt them as needed. We will systematically explore the application of ¹H NMR for proton environment analysis, ¹³C NMR for mapping the carbon skeleton, and advanced techniques like DEPT, COSY, and HSQC to resolve structural ambiguities.

Foundational Analysis: Molecular Structure and Predicted NMR Signals

A thorough understanding of the target molecule's structure is the first step in predicting and interpreting its NMR spectra.

Molecular Structure:

Caption: Workflow for NMR Characterization.

Protocol 1: NMR Sample Preparation

The homogeneity and purity of the NMR sample are critical for achieving high-resolution spectra.

[1]* Rationale for Solvent Selection: Due to the hydrochloride salt, the compound is expected to be polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic salts. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and can be used for spectral referencing. Deuterium oxide (D₂O) is another option, but would lead to the exchange of labile protons (NH, NH₃⁺), causing their signals to disappear.

  • Step-by-Step Procedure:

    • Accurately weigh 15-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR experiments, into a clean, dry vial. U[2][3]sing a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C. [2] 2. Add 0.6-0.7 mL of DMSO-d₆ to the vial. T[4]his volume is standard for most 5 mm NMR tubes. [1] 3. Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for proper magnetic field shimming and sharp NMR signals. [1] 4. Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it. 5. Filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particulate matter which can severely degrade spectral quality by disrupting the magnetic field homogeneity. 6. Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters. Specific settings should be optimized based on the available spectrometer.

  • ¹H NMR Spectroscopy:

    • Objective: To obtain a high-resolution spectrum of all proton environments.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1-2 seconds

      • Spectral Width: -2 to 12 ppm

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To obtain a proton-decoupled spectrum showing all unique carbon environments.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 0 to 200 ppm

  • DEPT-135 Spectroscopy:

    • Objective: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed. [5] * Causality: The DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence uses a 135° pulse to manipulate the phase of carbon signals based on the number of attached protons. T[5][6]his provides invaluable information for spectral assignment. [7] * Typical Parameters:

      • Pulse Program: DEPT-135 sequence

      • Number of Scans: 256-512

  • 2D COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are spin-spin coupled (typically through 2-3 bonds). [8] * Causality: The COSY experiment generates a 2D map where the diagonal represents the 1D ¹H spectrum, and off-diagonal cross-peaks connect protons that are J-coupled. T[9]his is instrumental in identifying adjacent protons, such as those in the ethyl group and on the aromatic ring.

    • Typical Parameters:

      • Pulse Program: COSY sequence (e.g., cosygpqf)

      • Number of Scans: 2-4 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond correlations between protons and carbons. [8][10] * Causality: The HSQC experiment is a proton-detected experiment that is highly sensitive and provides a 2D map correlating ¹H and ¹³C nuclei that are directly bonded. T[9]his is the most reliable way to unambiguously assign carbon signals based on their attached, and often more easily assigned, protons.

    • Typical Parameters:

      • Pulse Program: HSQC sequence (e.g., hsqcedetgpsisp2.2)

      • Number of Scans: 2-8 per increment

Data Analysis and Spectral Interpretation

The following tables summarize the predicted NMR data. The interpretation explains the reasoning based on established principles of chemical shift theory and spin-spin coupling.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a ~1.30Triplet (t)3H-O-CH₂-CH₃ Aliphatic protons coupled to 2 neighboring protons on 'b'.
b ~4.25Quartet (q)2H-O-CH₂ -CH₃Aliphatic protons adjacent to an oxygen atom, coupled to 3 protons on 'a'.
c ~3.90Singlet (s)3H-OCH₃ Protons on a methoxy group, no adjacent protons to couple with.
d ~4.10Singlet (s)2H-CH₂ -NH₃⁺Methylene protons adjacent to a carbonyl and an ammonium group.
e ~7.30 - 7.60Multiplet3HAromatic ProtonsProtons on an aromatic ring typically appear in this downfield region.
f ~8.40Broad Singlet3H-NH₃⁺Labile protons of the ammonium salt, often broad.
g ~9.80Singlet (s)1H-NH -C=OAmide proton, significantly deshielded and typically a sharp singlet.
Table 2: Predicted ¹³C NMR and DEPT-135 Data (in DMSO-d₆)
Predicted δ (ppm)DEPT-135 PhaseAssignmentRationale
~14.0Positive (CH₃)-O-CH₂-CH₃ Upfield aliphatic carbon.
~56.0Positive (CH₃)-OCH₃ Methoxy carbon, slightly downfield due to oxygen attachment.
~61.0Negative (CH₂)-O-CH₂ -CH₃Aliphatic carbon attached to oxygen.
~43.0Negative (CH₂)-CH₂ -NH₃⁺Methylene carbon between carbonyl and ammonium groups.
~110 - 155Positive (CH)Aromatic C -HAromatic carbons appear in this characteristic range.
~115 - 160Absent (C)Aromatic Quaternary C Quaternary carbons, no attached protons.
~165.0Absent (C)Ester C =OEster carbonyl carbon, highly deshielded.
~168.0Absent (C)Amide C =OAmide carbonyl carbon, also highly deshielded.
Diagram of Key 2D NMR Correlations

Caption: Predicted COSY and HSQC correlations.

Interpreting the 2D Data
  • COSY: A cross-peak will be observed between the triplet at ~1.30 ppm (a) and the quartet at ~4.25 ppm (b), confirming the presence of the ethyl group. Cross-peaks in the aromatic region (~7.30-7.60 ppm) will reveal the coupling pattern of the aromatic protons, helping to determine their relative positions on the ring.

  • HSQC: This spectrum will provide direct correlations to finalize assignments. For example, the proton singlet at ~3.90 ppm (c) will show a cross-peak to the carbon signal at ~56.0 ppm, confirming its assignment as the methoxy group. Each aromatic proton signal will correlate to a specific aromatic carbon signal in the ~110-155 ppm range, allowing for the unambiguous assignment of the protonated aromatic carbons.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques, guided by robust and well-reasoned protocols, provides a powerful and definitive method for the structural characterization of this compound. By systematically applying ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments, every proton and carbon atom in the molecule can be confidently assigned. This comprehensive characterization is fundamental for quality control, reaction monitoring, and ensuring the chemical integrity of key intermediates in the drug development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Fiveable. DEPT-135 Definition. [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Scribd. NMR Sample Prep. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. (2021-03-24). [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. (2024-09-17). [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. (2023-09-20). [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. (2025-01-22). [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it ideal for stability studies and routine quality control. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive forced degradation study to demonstrate the method's specificity.

Introduction

This compound is a pharmaceutical compound for which a reliable and validated analytical method is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical products, capable of separating and quantifying the API from any process-related impurities or degradation products that may arise during manufacturing and storage.[1] A stability-indicating method is essential to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1]

This document provides a detailed protocol for a stability-indicating HPLC method, developed based on the physicochemical properties of the analyte and established chromatographic principles for similar aromatic amine and ester compounds.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

  • Chemical Structure:

  • Molecular Formula: C₁₂H₁₇ClN₂O₄[2]

  • Molecular Weight: 288.73 g/mol [2]

  • Key Functional Groups: The molecule possesses several functional groups that influence its chromatographic behavior and UV absorbance:

    • Substituted Benzene Ring: A primary chromophore responsible for UV absorption.

    • Amide Linkage: Can undergo hydrolysis under acidic or basic conditions.

    • Ester Group: Susceptible to hydrolysis.

    • Primary Amine: An ionizable group, with its charge state dependent on the pH of the mobile phase.

The presence of the benzene ring and amide/ester functionalities suggests strong UV absorbance in the 220-300 nm range.[3][4] The primary amine's basicity will be a critical factor in controlling retention and peak shape in reversed-phase chromatography.

HPLC Method Parameters and Rationale

The following HPLC method was developed to achieve optimal separation of this compound from its potential degradation products.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA DetectorA gradient system provides the flexibility to separate compounds with a range of polarities, which is essential for a stability-indicating method.[5] A Photodiode Array (PDA) detector is recommended to assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile stationary phase suitable for the separation of moderately polar to non-polar compounds like the target analyte.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a controlled acidic pH to ensure the primary amine is protonated, leading to better peak shape and consistent retention. It is also a volatile buffer, making the method compatible with mass spectrometry if further characterization of degradants is needed.[5]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength.
Gradient Elution See Table 2A gradient elution is employed to ensure the elution of both polar degradation products and the less polar parent compound within a reasonable runtime, while achieving adequate resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmThe substituted benzene ring is expected to have significant absorbance at this wavelength. A UV scan of the analyte is recommended to determine the optimal wavelength for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Dissolving the sample in a mixture similar to the initial mobile phase composition ensures good peak shape and prevents peak splitting.

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Sample Solution Preparation
  • Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the sample diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution to determine the retention time and peak area of the analyte.

  • Inject the sample solution.

  • After each injection, run the gradient program as detailed in Table 2.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the HPLC method by generating potential degradation products and ensuring they are well-separated from the main analyte peak.[7][8] The following stress conditions are recommended:

Protocol for Forced Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock standard solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution and neutralize it with 1 mL of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent and analyze.[9]

  • Base Hydrolysis:

    • To 1 mL of the stock standard solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 1 mL of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent and analyze.[9]

  • Oxidative Degradation:

    • To 1 mL of the stock standard solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent and analyze.[9]

  • Thermal Degradation:

    • Expose the solid drug substance to 105 °C in a hot air oven for 48 hours.

    • After exposure, prepare a solution of approximately 100 µg/mL in the sample diluent and analyze.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare a solution of approximately 100 µg/mL in the sample diluent and analyze.

Evaluation of Results

For each stress condition, the resulting chromatogram should be compared to that of an unstressed standard. The method is considered stability-indicating if:

  • There is a significant degradation of the parent peak (ideally 5-20%).[9]

  • All degradation product peaks are well-resolved from the parent peak and from each other.

  • The peak purity of the parent peak is confirmed using a PDA detector, ensuring no co-elution of degradants.[7]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute (Stock Standard) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Sonicate Sample->Dissolve_Sample Dilute_Std Dilute to Working Concentration Dissolve_Std->Dilute_Std Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Inject_Std Inject Standard Dilute_Std->Inject_Std Filter Filter Sample Dilute_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Acquire Acquire Chromatograms Inject_Sample->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Results Integrate->Calculate

Caption: Workflow for HPLC Analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions API API Solution/Solid Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light, Solid) API->Photo Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate

Caption: Forced Degradation Study Workflow.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method's stability-indicating nature has been demonstrated through a comprehensive forced degradation study, ensuring its suitability for quality control and stability testing in the pharmaceutical industry. Proper validation in accordance with ICH guidelines is recommended before implementation for routine use.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Ngwa, G. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Jenke, D. The role of forced degradation studies in stability indicating HPLC method development. Journal of Liquid Chromatography & Related Technologies. 2007;30(15):2217-2240. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Patel, S., et al. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. 2021;4(4): 1-8. [Link]

  • Singh, R., et al. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. 2021;68(1): 1-13. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. 2020;38(6): 334-345. [Link]

  • Kendre, K., et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2023;26(3): 168-179. [Link]

  • Bergazin, T. D., et al. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. 2021;35(8): 771-802. [Link]

  • Yilmaz, H., et al. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. 2025. [Link]

  • PubChem. Ethyl 4-methoxybenzoate. [Link]

  • Hogness, T. R., et al. Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. 1947;38(4): 441-455. [Link]

  • Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • Johnston, R. C., et al. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. 2024. [Link]

  • Wang, Y., et al. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics. 2023;15(1): 76. [Link]

  • PubChemLite. Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride (C12H17NO3). [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Elmanfe, A. A. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. [Link]

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Application Note: A Robust LC-MS Protocol for the Quantification of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and selective quantification of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. This compound is of interest to researchers and professionals in drug development. The protocol outlines a comprehensive workflow, from sample preparation to data acquisition, and is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results. The experimental choices are explained to provide a clear understanding of the underlying scientific principles, catering to both experienced and novice LC-MS users.

Introduction

This compound is a small molecule with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established principles of analytical chemistry.

Compound Details:

ParameterValueReference
Compound Name This compound[3]
CAS Number 1606132-23-3[3]
Molecular Formula C12H17ClN2O4
Molecular Weight 288.73 g/mol

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Preparation stock->working sample_extract Sample Extraction (e.g., Protein Precipitation) working->sample_extract lc LC Separation sample_extract->lc ms MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A schematic of the analytical workflow from sample preparation to data analysis.

Materials and Reagents

  • This compound reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), 99% or higher purity

  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent

  • Biological matrix (e.g., plasma, serum)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS analysis.[4][5] The goal is to remove interfering substances from the sample matrix that could suppress the ionization of the target analyte or contaminate the LC-MS system. For this application, a protein precipitation method is recommended for its simplicity and effectiveness in removing the majority of proteins from biological samples.[6]

4.1. Stock and Working Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of 50:50 (v/v) acetonitrile/water. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water to create a calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

4.2. Sample Extraction Protocol

  • Pipette 100 µL of the sample (e.g., plasma, tissue homogenate) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold solvent aids in efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS Method Parameters

The following parameters are a recommended starting point for method development and can be further optimized for specific instrumentation and applications.

5.1. Liquid Chromatography

A reversed-phase C18 column is a good initial choice for retaining and separating this moderately polar compound. The mobile phase composition is standard for small molecule analysis, with formic acid aiding in protonation and improving peak shape.[7]

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5.2. Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is proposed due to the presence of amine groups in the molecule, which are readily protonated. The specific mass transitions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of the analyte and selecting the most stable and abundant precursor and product ions.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions (Predicted):

To establish the MRM transitions, the precursor ion will be the protonated molecule [M+H]+. The exact mass of the free base is 252.27 g/mol .[8] Therefore, the precursor ion to target would be m/z 253.3. Product ions would be determined by fragmentation of the precursor ion in the collision cell. A plausible fragmentation would be the loss of the ethyl group or cleavage of the amide bond.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[9]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the analyte's MRM transition and comparing it to the calibration curve generated from the working standard solutions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

data_analysis raw_data Raw Data (Chromatograms) peak_integration Peak Integration raw_data->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc final_report Final Report concentration_calc->final_report

Caption: The logical flow of the data analysis process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and reproducible quantification of this compound. The provided parameters serve as a robust starting point for method development and can be further optimized to meet the specific needs of the user's laboratory and application.

References

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-amino-4-methoxybenzoate Hydrochloride | CAS 2512217-93-3. Retrieved from [Link]

  • ULisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Retrieved from [Link]

  • FDER | UNR. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. Retrieved from [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • National Institutes of Health. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutics. Aromatic amines, in particular, serve as foundational building blocks for a vast array of drugs due to their unique chemical properties and ability to engage in critical biological interactions.[1][2] Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a highly functionalized intermediate that presents multiple strategic avenues for chemical modification. Its structure, reminiscent of benzocaine and other pharmacologically relevant benzoate esters, makes it an attractive starting point for generating diverse chemical libraries aimed at identifying new lead compounds.[3][4][5][6]

This guide provides a comprehensive overview of the key reactive sites within the molecule and details robust, field-proven protocols for its derivatization. We will move beyond simple procedural lists to explore the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, empowering researchers to confidently and effectively utilize this versatile scaffold in their drug discovery programs.

Structural Analysis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. Understanding these sites is critical for planning a logical derivatization strategy.

  • Primary Aliphatic Amine: The terminal amino group (-NH2) of the aminoacetamido moiety is the most prominent site for derivatization. As a hydrochloride salt, this amine is initially protonated (-NH3+) and requires neutralization with a base to become a potent nucleophile. Its modification is central to introducing significant structural diversity.

  • Ethyl Ester: The ester group (-COOEt) provides a secondary handle for modification. Through hydrolysis, it can be converted into a carboxylic acid, which can then undergo a host of subsequent reactions, most notably amide bond formation.[7][8]

  • Secondary Amide: The internal amide linkage (-NH-C(O)-) is substantially less reactive than the primary amine and generally remains intact under the conditions used to modify the other functional groups.

  • Aromatic Ring: The substituted benzene ring is electron-rich due to the methoxy and aminoacetamido groups, making it susceptible to electrophilic aromatic substitution. However, reactions at the primary amine and ester are typically more selective and synthetically straightforward for library generation.

G cluster_molecule Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate cluster_sites Key Derivatization Sites mol Structure A Primary Amine (High Reactivity) A->mol 1 B Ethyl Ester (Moderate Reactivity) B->mol 2 C Aromatic Ring (Lower Reactivity) C->mol 3 G start Dissolve Starting Material & Carboxylic Acid in DMF add_base Add DIPEA (Neutralize HCl Salt) start->add_base cool Cool Reaction to 0°C add_base->cool add_coupling Add HOBt, then EDC (Activate Carboxylic Acid) cool->add_coupling react Warm to RT Stir for 12-24h add_coupling->react workup Aqueous Work-up (Quench & Extract) react->workup purify Column Chromatography workup->purify product Isolate Pure N-Acylated Product purify->product

Caption: Workflow for the N-Acylation of the primary amine via EDC/HOBt coupling.

Protocol 3.1: General Procedure for N-Acylation

Reagent M.W. Equivalents Example Amount (for 1 mmol scale)
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl288.731.0289 mg
Carboxylic Acid (R-COOH)Variable1.1Variable
EDC155.241.2186 mg
HOBt135.121.2162 mg
DIPEA129.242.5434 µL
Anhydrous DMF--5 mL

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base neutralizes the hydrochloride salt, liberating the free primary amine for reaction.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add HOBt (1.2 eq) followed by EDC (1.2 eq). The order of addition is important; pre-activation of the acid is facilitated by adding the coupling agent last.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-acylated derivative.

Strategy 2: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides. [9]The reaction proceeds in one pot, where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced by a mild and selective reducing agent. [10][11][12] Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is particularly effective for reducing protonated imines. It is less reactive towards carbonyls than other hydrides like NaBH₄, allowing the reduction to be highly selective for the imine intermediate. It also tolerates mildly acidic conditions which can catalyze imine formation.

Protocol 3.2: General Procedure for Reductive Amination

Reagent Equivalents Example Amount (for 1 mmol scale)
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl1.0289 mg
Aldehyde or Ketone (R-CHO)1.2Variable
Sodium Triacetoxyborohydride (STAB)1.5318 mg
DIPEA1.2208 µL
Dichloromethane (DCM) or Dichloroethane (DCE)-10 mL

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in DCM or DCE.

  • Add DIPEA (1.2 eq) to liberate the free amine and stir for 10 minutes.

  • Add the desired aldehyde or ketone (1.2 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Strategy 3: Two-Step Derivatization via Ester Hydrolysis

This strategy transforms the ester into a carboxylic acid, fundamentally altering the molecule's reactivity and enabling a new set of derivatization reactions. Saponification, or base-catalyzed hydrolysis, is an effective and irreversible method to achieve this transformation. [13][14][15]

G Two-Step Derivatization Pathway cluster_step1 Step A: Saponification cluster_step2 Step B: Amide Coupling start Starting Ester hydrolysis Add LiOH in THF/H₂O Heat to 50°C start->hydrolysis acidify Acidify with HCl to pH ~2-3 hydrolysis->acidify intermediate Isolate Carboxylic Acid Intermediate acidify->intermediate coupling Couple with New Amine (EDC/HOBt Protocol) intermediate->coupling final_product Final Amide Derivative coupling->final_product

Sources

Application Notes: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoates in Drug Discovery

In the landscape of modern medicinal chemistry, the benzoic acid framework and its derivatives are foundational scaffolds for the construction of novel therapeutic agents.[1][2] Their structural rigidity, coupled with the capacity for multi-point functionalization, allows for the precise spatial orientation of pharmacophoric elements. Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, with its distinct arrangement of an ester, a methoxy group, and a reactive aminoacetamide side chain, represents a highly valuable, yet underexplored, building block for combinatorial library synthesis and lead optimization campaigns.

The strategic placement of the methoxy group can significantly influence molecular conformation and physicochemical properties, often enhancing ligand-target binding interactions and improving metabolic stability.[3][4] Furthermore, the primary amine, masked as a hydrochloride salt for stability, provides a key reactive handle for introducing diversity and building molecular complexity, most commonly through amide bond formation—a cornerstone reaction in drug discovery.[5][6][7]

These application notes will elucidate the utility of this compound as a key intermediate in a hypothetical drug discovery workflow aimed at synthesizing a novel kinase inhibitor. We will provide a detailed, field-proven protocol for its derivatization via amide coupling, underpinned by established chemical principles.

Physicochemical and Handling Properties

A clear understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1606132-23-3BLD Pharm[3]
Molecular Formula C₁₂H₁₇ClN₂O₄BLD Pharm[3]
Molecular Weight 288.73 g/mol BLD Pharm[3]
Appearance White to off-white solid (typical)General knowledge
Storage Inert atmosphere, 2-8°CBLD Pharm[3]
Hazard Statements H302, H315, H319, H335BLD Pharm[3]

Conceptual Application: A Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[8] Many approved kinase inhibitors utilize heterocyclic scaffolds that engage with the ATP-binding site of the enzyme. The aminobenzoate motif is a known component in the design of such inhibitors.[9] This workflow positions this compound as a key scaffold for generating a library of potential kinase inhibitors.

G cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization Start Ethyl 4-(2-aminoacetamido)- 3-methoxybenzoate HCl (Key Building Block) Step1 Deprotection (Base Treatment) to yield Free Amine Start->Step1 Step2 Parallel Amide Coupling with diverse Carboxylic Acids (R-COOH) Step1->Step2 Step3 Purification & Characterization of Amide Library Step2->Step3 Screen High-Throughput Screening (e.g., Kinase Activity Assay) Step3->Screen Library of Novel Amides Hit Identification of 'Hit' Compounds with desired activity Screen->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME Lead Selection of Lead Candidate ADME->Lead G Start Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate HCl Intermediate Free Amine Intermediate (in situ) Start->Intermediate Reaction Amide Coupling (Room Temp, 4-12h) Start->Reaction Reagent1 Triethylamine (TEA) in Anhydrous DMF Reagent1->Reaction Intermediate->Reaction Acid 2-(Furan-2-yl)acetic acid Acid->Reaction Coupling HATU, DIPEA in Anhydrous DMF Coupling->Reaction Workup Aqueous Workup (Water/EtOAc extraction) Reaction->Workup Purify Flash Chromatography Workup->Purify Product Target Amide Product Purify->Product

Sources

The Strategic Utility of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a versatile building block for the synthesis of medicinally relevant heterocyclic compounds. We delve into its chemical properties, safety considerations, and detailed protocols for its application in the construction of quinazolinone and benzodiazepine cores. The strategic positioning of the ortho-aminoacetamido and ester functionalities enables a range of cyclization strategies, making it a valuable precursor for drug discovery and development professionals. This document serves as a comprehensive resource for researchers and scientists seeking to leverage this compound in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance

This compound (CAS No. 1606132-23-3) is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that render it an attractive starting material for the synthesis of complex molecular architectures.[1] The presence of a primary amine, an amide, an ester, and a methoxy group on a central benzene ring provides multiple reaction handles for creative and efficient synthetic transformations.

The core value of this building block lies in the ortho-positioning of the aminoacetamido side chain relative to the ester group. This arrangement is a well-established precursor for the construction of fused heterocyclic systems, which are "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3] This guide will focus on two prominent examples: the synthesis of quinazolinones and benzodiazepines, classes of compounds with broad therapeutic applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1606132-23-3[1]
Molecular Formula C₁₂H₁₇ClN₂O₄[1]
Molecular Weight 288.73 g/mol [1]
Appearance White to off-white solidTypical for similar compounds
Storage Inert atmosphere, 2-8°C[1]

Safety Profile:

This compound is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting. The following hazard and precautionary statements have been identified:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Application in Heterocyclic Synthesis: Quinazolinone Scaffolds

The 4(3H)-quinazolinone core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] this compound provides a direct and efficient route to this valuable scaffold.

Mechanistic Rationale

The synthesis of the quinazolinone ring from the title compound typically involves a cyclocondensation reaction. The primary amine of the aminoacetamido group acts as a nucleophile, attacking an electrophilic carbon source which will form part of the pyrimidinone ring. The adjacent amide nitrogen then participates in a subsequent cyclization onto the ester carbonyl, followed by elimination of ethanol.

General Workflow for Quinazolinone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl D Heating / Reflux A->D B Carbon Source (e.g., Formic Acid, Orthoesters, Aldehydes) B->D C Solvent (e.g., Acetic Acid, Ethanol, DMF) C->D E Cooling & Precipitation D->E F Filtration E->F G Washing F->G H Recrystallization / Chromatography G->H I Substituted Quinazolinone H->I

Caption: General workflow for the synthesis of quinazolinones.

Protocol: Synthesis of a Model 2-Substituted Quinazolinone

This protocol outlines a general procedure for the synthesis of a 2-substituted quinazolinone from this compound and an aldehyde.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.

  • Addition of Aldehyde: To the stirred suspension, add the desired aldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add the reaction mixture to ice-water to induce precipitation.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization reaction.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • Excess Aldehyde: Ensures complete consumption of the starting material.

Application in Heterocyclic Synthesis: Benzodiazepine Scaffolds

The 1,4-benzodiazepine framework is a cornerstone of medicinal chemistry, with prominent members of this class exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6][7] The structural features of this compound make it an adept precursor for the synthesis of 1,4-benzodiazepin-2-ones.

Mechanistic Rationale

The synthesis of a 1,4-benzodiazepin-2-one from the title compound typically involves a multi-step sequence. The primary amine can be acylated or alkylated, followed by intramolecular cyclization of the amide nitrogen onto the ester carbonyl. Alternatively, the amino group can be part of a larger fragment that is coupled to the aromatic ring, followed by cyclization.

General Workflow for Benzodiazepine Synthesis

G cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Intramolecular Cyclization A Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl E N-Functionalized Intermediate A->E B Acylating or Alkylating Agent B->E C Base (e.g., Triethylamine, DIPEA) C->E D Solvent (e.g., DCM, THF) D->E I 1,4-Benzodiazepin-2-one E->I F Base (e.g., Sodium Ethoxide, Potassium tert-Butoxide) F->I G Solvent (e.g., Ethanol, THF) G->I H Heating H->I

Caption: General workflow for the synthesis of 1,4-benzodiazepin-2-ones.

Protocol: Synthesis of a Model 1,4-Benzodiazepin-2-one

This protocol provides a general method for the synthesis of a 1,4-benzodiazepin-2-one derivative.

Materials:

  • This compound

  • α-Halo acyl halide (e.g., bromoacetyl bromide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium ethoxide or Potassium tert-butoxide

  • Anhydrous Ethanol or THF

  • Round-bottom flasks

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: N-Acylation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a base such as TEA or DIPEA (2.2 eq) in anhydrous DCM or THF.

  • Acylation: Cool the solution to 0 °C and add the α-halo acyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude N-acylated intermediate in anhydrous ethanol or THF.

  • Cyclization: Add a strong base such as sodium ethoxide or potassium tert-butoxide (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepin-2-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the acylation and cyclization reactions, which involve moisture-sensitive reagents.

  • Strong Base in Cyclization: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack on the ester carbonyl.

  • Anhydrous Solvents: Essential to prevent hydrolysis of the acyl halide and the base-mediated hydrolysis of the ester.

Conclusion

This compound is a strategically designed building block that offers a versatile and efficient entry point to the synthesis of medicinally important quinazolinone and benzodiazepine scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic campaigns. The inherent reactivity and functional group compatibility of this molecule open up a wide range of possibilities for the creation of novel and diverse compound libraries for biological screening.

References

  • FDER Chemical. This compound. [Link]

  • Mahmood, Z. M., & Ahmad, A. K. (2020). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole.
  • Patel, J. A., Mistry, B. D., & Desai, K. R. (2006). Synthesis and antimicrobial activity of newer quinazolinones. E-Journal of Chemistry, 3(2), 97–102.
  • Gülçin, İ., et al. (2020). Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Journal of Biochemical and Molecular Toxicology, 34(11), e22569.
  • Kim, D. W., et al. (2012). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 23(2), 373-379.
  • Kune, J., et al. (2000). Quinazoline derivatives with antitubercular activity. Il Farmaco, 55(11-12), 725–729.
  • Kumar, P., et al. (1982). Synthesis of 6-substituted 2-phenyl-3-(5-substituted mercapto-1,3,4,thiadiazol-2-yl)quinazolin-4-(3H)-ones. Journal of the Indian Chemical Society, 59(5), 654-656.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Uraz, G., et al. (2016). Synthesis, acetylcholinesterase inhibitory and molecular docking studies of new quinazolinone derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3696-3705.
  • Al-Obaidi, A., & Al-Shammari, A. M. (2020). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 25(23), 5548.
  • Reddy, P. S. N., et al. (2009). A simple route for synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][8]diazepin-2-ylamino)benzoate. Molecular Diversity, 13(4), 477-480.

  • Alsaady, N. A., Saber, N. S., & Alsaady, A. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Journal of Physics: Conference Series, 1879(3), 032089.
  • Chen, J., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(12), 22269–22277.
  • Bakulev, V. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803.
  • Abdel-Gawad, S. M., et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2019, 8103649.
  • PubChem. ethyl 4-methoxybenzoate. [Link]

  • PubChem. ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate. [Link]

  • Burgess, K. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25–35.
  • PubChem. Ethyl 3-(2-aminoethoxy)-4-methoxybenzoate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The information is structured in a practical question-and-answer format, combining established chemical principles with field-proven insights.

Overall Synthetic Pathway

The synthesis is typically a three-step process starting from Ethyl 4-amino-3-methoxybenzoate. This guide will focus on troubleshooting each of these critical stages.

Synthetic_Pathway A Ethyl 4-amino- 3-methoxybenzoate B Step 1: Acylation Ethyl 4-(2-chloroacetamido)- 3-methoxybenzoate A->B Chloroacetyl Chloride, Base (e.g., TEA, DBU) C Step 2: Amination Ethyl 4-(2-aminoacetamido)- 3-methoxybenzoate B->C Amine Source (e.g., Gabriel Synthesis) D Step 3: Salt Formation Final Product (HCl salt) C->D HCl in solvent (e.g., Ether, Dioxane)

Caption: High-level overview of the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for success in this synthesis?

A1: Success hinges on three main factors:

  • Purity of Starting Materials: Begin with high-purity Ethyl 4-amino-3-methoxybenzoate. Impurities can interfere with the acylation step.

  • Anhydrous Conditions: The acylation step (Step 1) is highly sensitive to moisture, which can hydrolyze the chloroacetyl chloride reagent. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Controlled Stoichiometry: Precise control over the molar equivalents of reagents, particularly the acylating agent and base, is crucial to prevent side reactions like diacylation.

Q2: What safety precautions are essential when handling chloroacetyl chloride?

A2: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is best to add it to the reaction mixture slowly via a syringe or dropping funnel.[2][3]

Q3: Which analytical techniques are recommended for monitoring this reaction series?

A3:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting material and the formation of the product in each step. A typical mobile phase is a mixture of ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural verification of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying impurities.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, organized by reaction step.

Step 1: Acylation with Chloroacetyl Chloride
Q: My acylation reaction yield is low, or the reaction is not going to completion. What are the likely causes?

A: This is a common issue often traced back to several factors. Let's diagnose it with a systematic approach.

Troubleshooting_Acylation Start Low Yield in Acylation Step Q1 Are your solvent and reagents completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate and used in the correct stoichiometry? A1_Yes->Q2 Sol1 Action: Dry solvent (e.g., over molecular sieves). Ensure amine and base are anhydrous. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the chloroacetyl chloride added slowly at low temperature? A2_Yes->Q3 Sol2 Action: Use a non-nucleophilic base like TEA or DBU (1.1-1.2 eq). Pyridine can also be used. Verify stoichiometry. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Action: Add acyl chloride dropwise at 0 °C to control the exothermic reaction and prevent side products. A3_No->Sol3 Sol3->End Gabriel_Synthesis cluster_0 Step 2a: SN2 Attack cluster_1 Step 2b: Amine Liberation Chloroacetamide R-CH₂-Cl Chloroacetamide Intermediate Intermediate R-CH₂-N(CO)₂C₆H₄ N-Alkylphthalimide Intermediate Chloroacetamide->Intermediate Phthalimide Phthalimide Anion (from Potassium Phthalimide) Phthalimide->Intermediate SN2 FinalAmine R-CH₂-NH₂ Desired Primary Amine Intermediate->FinalAmine Cleavage Hydrazine N₂H₄ Hydrazine Hydrazine->FinalAmine Byproduct Phthalhydrazide Stable Byproduct

Caption: The two stages of the Gabriel Synthesis for clean primary amine formation.

Step 3: Final Product Isolation and Purification
Q: I am having difficulty crystallizing the final hydrochloride salt. What can I do?

A: Crystallization issues often stem from residual solvent, impurities, or using the wrong solvent system.

  • Ensure Purity: Before forming the salt, ensure the free amine (Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate) is pure. If it is an oil, consider purifying it via column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).

  • Solvent Selection: The hydrochloride salt is typically formed by dissolving the free amine in a non-polar, anhydrous solvent like diethyl ether, dioxane, or ethyl acetate, and then adding a solution of HCl in the same solvent (or bubbling dry HCl gas).

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also highly effective. Sometimes, storing the solution at a low temperature (0-4 °C) for several hours can promote crystallization.

Q: My final product has a persistent yellow or brown color. How can I decolorize it?

A: Colored impurities often arise from side reactions or degradation. A common and effective purification method is:

  • Dissolve the crude, colored salt in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Add a small amount of activated charcoal (typically 1-2% w/w).

  • Gently heat the mixture for 10-15 minutes.

  • Filter the hot solution through a pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to recrystallize the purified product.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate (Step 1)
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 4-amino-3-methoxybenzoate (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as Triethylamine (1.2 eq). [1]4. Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-6 hours, monitoring by TLC. [2]7. Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from ethanol).

Protocol 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate via Gabriel Synthesis (Step 2)
  • In a dry round-bottom flask, combine Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate (1.0 eq) and potassium phthalimide (1.1 eq).

  • Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), and heat the mixture (e.g., to 80-100 °C). [5]The reaction is often slow and may require several hours; monitor progress by TLC.

  • Once the formation of the N-phthalimido intermediate is complete, cool the reaction mixture.

  • Add ethanol to the flask, followed by hydrazine monohydrate (1.5-2.0 eq). [6]5. Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like DCM and wash with water to remove any remaining hydrazine.

  • Dry the organic layer and concentrate to give the crude free amine.

Data Summary Table
ParameterStep 1: AcylationStep 2: Gabriel AminationStep 3: Salt Formation
Key Reagent Chloroacetyl ChloridePotassium Phthalimide, HydrazineAnhydrous HCl
Stoichiometry (vs. Substrate) 1.05 eq (Acyl Chloride), 1.2 eq (Base)1.1 eq (Phthalimide), 1.5-2.0 eq (Hydrazine)>1.0 eq (HCl)
Solvent Anhydrous DCM, THFDMF, EthanolDiethyl Ether, Dioxane
Temperature 0 °C to RT80-100 °C, then Reflux0 °C to RT
Common Issue Hydrolysis of acyl chlorideIncomplete reaction/cleavageProduct oiling out
Key Solution Use anhydrous conditionsEnsure sufficient heating time/refluxUse pure amine, appropriate solvent

References

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Gabriel Synthesis. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Bepary, S., et al. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. The Distant Reader. Retrieved from [Link]

  • PubMed. (n.d.). The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Nanjing Winsome Chemical Limited. (n.d.). 4-Ethyl amino-3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

  • FDER. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoacetamide;2-aminoacetic acid;hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). N-acetylation and N-formylation of m-aminobenzoic acid by cell suspension cultures of Solanum laciniatum. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-amino-4-methoxybenzoate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Glycinamide hydrochloride. Retrieved from [Link]

  • Request PDF. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of organic chemistry and extensive experience in the purification of aromatic amine derivatives.

I. Understanding the Molecule: Structural Features and Potential Pitfalls

This compound is a multi-functional molecule with inherent characteristics that can present purification challenges. Its structure contains an ester, an amide, a free amine (as a hydrochloride salt), and an aromatic ring with an electron-donating methoxy group. Each of these functional groups can be susceptible to specific side reactions or can interact with purification media in unexpected ways.

Key Structural Features:

  • Ester Group: Prone to hydrolysis under both acidic and basic conditions.

  • Amide Group: Generally more stable than the ester, but can also be hydrolyzed under harsh conditions.

  • Amine Hydrochloride: The salt form enhances water solubility but may need to be neutralized for certain purification techniques like silica gel chromatography.

  • Aromatic Ring: The electron-rich nature of the ring can influence its interaction with chromatography stationary phases.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery from recrystallization is a common issue and can stem from several factors. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Underlying Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent or solvent mixture has not been identified. For amino acid ester hydrochlorides, alcohol-water mixtures are often a good starting point.[1]

  • Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for the crystals to form.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening (Small Scale):

    • Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Consider using a co-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like methanol) at an elevated temperature, and then slowly add a "poor" solvent (like diethyl ether or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]

  • Controlled Cooling:

    • Allow the heated, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities.

    • Once at room temperature, further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Minimize Transfer Losses:

    • Ensure all crystals are transferred during filtration. Rinse the crystallization flask with a small amount of the cold mother liquor to recover any remaining crystals.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Crude Product b Select Solvent System (e.g., Alcohol/Water) a->b c Dissolve in Minimum Hot Solvent b->c d Slow Cooling to Room Temperature c->d e Further Cooling (Ice Bath) d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Pure Product h->i

Caption: A typical workflow for the recrystallization of an organic compound.

Problem 2: Product Degradation During Purification

Q: My final product shows impurities that were not present in the crude material, suggesting it is degrading. How can I prevent this?

A: The presence of both an ester and an amide linkage makes the molecule susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures. Benzocaine, a related compound, is known to undergo hydrolysis to p-aminobenzoic acid.[3]

Potential Degradation Pathways and Prevention:

Degradation Pathway Likely Cause Prevention Strategy
Ester Hydrolysis Exposure to strong acids or bases, or prolonged heating in the presence of water.Maintain a neutral pH during purification. Avoid excessive heating. Use anhydrous solvents when possible.[4]
Amide Hydrolysis Harsher conditions than ester hydrolysis (e.g., strong acid or base and high temperatures).Use mild purification conditions. Avoid prolonged exposure to extreme pH and heat.

dot

Degradation_Pathways cluster_hydrolysis Hydrolysis Products A Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate B 4-(2-aminoacetamido)-3-methoxybenzoic acid (Ester Hydrolysis) A->B Acid or Base, Water, Heat C Ethyl 4-amino-3-methoxybenzoate (Amide Hydrolysis) A->C Strong Acid or Base, High Heat

Caption: Potential hydrolysis pathways for the target molecule.

Recommended Purification Techniques to Minimize Degradation:

  • Flash Chromatography: This technique is often performed at room temperature and can be relatively quick, minimizing the time the compound is exposed to the stationary phase. For amine hydrochlorides, it may be necessary to neutralize the compound to its free base form before loading onto a silica gel column.[5]

  • Neutral Alumina Chromatography: If the compound is sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative.[6]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my crude product?

A1: The impurities will largely depend on the synthetic route used. However, some common impurities could include:

  • Starting Materials: Unreacted ethyl 4-amino-3-methoxybenzoate or chloroacetyl chloride (if this is the synthetic route).

  • Side-Products: Diacylated products where the amino group of the starting amine has reacted twice.

  • Hydrolysis Products: As discussed in the troubleshooting section, you may see some hydrolysis of the ester or amide groups, especially if the reaction workup involved harsh pH conditions.

Q2: Can I use silica gel chromatography to purify the hydrochloride salt directly?

A2: It is generally not recommended to run hydrochloride salts directly on silica gel. The acidic nature of the silica can lead to poor separation (streaking or tailing of the spot on a TLC plate) and may even promote hydrolysis. The best practice is to neutralize the hydrochloride salt to the free amine before chromatography.[5] This can be done by dissolving the salt in a suitable organic solvent (like dichloromethane) and washing with a mild aqueous base (like sodium bicarbonate solution). After separation of the organic layer and drying, the free amine can be purified by silica gel chromatography. The hydrochloride salt can then be reformed by treating the purified free amine with a solution of HCl in a suitable solvent (like ether or methanol).

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is always recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in significant enough concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

IV. References

  • Pintea, B. (2016). Classic procedure: Neutralise with a basic aqueous solution (carbonate, TEA, etc.) and extract the free amine (aminoacid ester) in an organic solvent (ether, for example). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of GIT-stable mutual prodrugs of flurbiprofen. (2008). SciELO. Available at: [Link]

  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2018). PMC - NIH. Available at: [Link]

  • Słojkowska, Z., Krasuska, H. J., & Pachecka, J. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. Xenobiotica, 12(6), 359-64. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Science of Synthesis.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. (2013). NIH. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. (2011). The Royal Society of Chemistry. Available at: [Link]

  • De-esterification of amino acid esters. (2022). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride (CAS: 1606132-23-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals. My objective is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you may encounter. By understanding the causality behind byproduct formation and purification difficulties, you can logically troubleshoot and optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this molecule?

The most common and logical pathway involves a three-step synthesis starting from Ethyl 4-amino-3-methoxybenzoate.

  • Chloroacetylation: The aromatic amine is first acylated using chloroacetyl chloride in the presence of a non-nucleophilic base to form the key intermediate, Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate[3].

  • Ammonolysis: The chloro-intermediate undergoes nucleophilic substitution with ammonia to replace the chloride, yielding the free base of the final product.

  • Salt Formation: The resulting free base is treated with hydrochloric acid in an appropriate organic solvent to precipitate the desired hydrochloride salt, which aids in purification and improves stability.

Below is a diagram illustrating this synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation A Ethyl 4-amino-3-methoxybenzoate B Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate A->B + Chloroacetyl Chloride + Base (e.g., TEA) C Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate (Free Base) B->C + Ammonia (e.g., NH3 in MeOH) D Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl (Final Product) C->D + HCl in Solvent (e.g., IPA/Ether)

Caption: General three-step synthesis pathway.

Q2: Which analytical techniques are best for monitoring reaction progress and purity?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • TLC: Excellent for rapid, qualitative in-process checks. It allows you to visualize the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • LC-MS: Provides quantitative purity data and, crucially, allows for the identification of byproducts by their mass-to-charge ratio. This is invaluable for troubleshooting unexpected results. An HPLC method similar to those used for related compounds like proparacaine can be adapted for quality control[4].

Troubleshooting Guide: Byproducts & Synthesis Failures

This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation and a clear, actionable solution.

Problem 1: After Step 1 (Chloroacetylation), my reaction is incomplete, showing significant unreacted starting material.

Answer:

This is a common issue often related to reaction equilibrium or reagent deactivation. The aromatic amine of Ethyl 4-amino-3-methoxybenzoate is a moderate nucleophile, and the reaction requires careful control.

Potential Causes & Solutions:

  • Inadequate Acid Scavenging: The reaction of the amine with chloroacetyl chloride generates one equivalent of HCl. This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Expert Insight: You must use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl as it forms. This drives the reaction to completion. An excess of the base (1.1-1.2 equivalents) is often beneficial.

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture in your solvent or on your glassware to form chloroacetic acid and HCl. This consumes your reagent and introduces acid, which deactivates the starting amine.

    • Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Low Temperature: While the reaction is exothermic, running it at too low a temperature (e.g., below 0 °C) may slow the rate excessively.

    • Protocol: Typically, the chloroacetyl chloride is added slowly to a solution of the amine and base at 0-5 °C to control the initial exotherm, after which the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion[5].

Problem 2: In Step 2 (Ammonolysis), my main byproduct has a mass approximately double that of the desired product.

Answer:

You are likely observing the formation of a dimer impurity. This is the most significant and challenging byproduct of the ammonolysis step.

Mechanistic Explanation:

The product of the reaction, Ethyl 4-(2-amino acetamido)-3-methoxybenzoate, contains a primary amine. This amine is a potent nucleophile, just like the ammonia reagent you are using. It can compete with ammonia and attack the electrophilic carbon of the unreacted chloro-intermediate, Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate. This results in the formation of a dimer.

Dimer_Formation cluster_legend Legend Product Product (Primary Amine) (Nucleophile) Intermediate Chloro-Intermediate (Electrophile) Product->Intermediate Unwanted Side Reaction Dimer Dimer Byproduct (High MW Impurity) Product->Dimer Intermediate->Dimer L1 Reactant L2 Byproduct

Caption: Competitive side reaction leading to dimer formation.

Solutions to Minimize Dimer Formation:

  • Use a Large Excess of Ammonia: The core principle to suppress this side reaction is to outcompete the product nucleophile. By using a large molar excess of ammonia, you statistically favor the reaction of the chloro-intermediate with ammonia over the reaction with the already-formed product.

    • Protocol: Use a saturated solution of ammonia in methanol or a sealed vessel with liquid ammonia. A 10-20 fold molar excess or greater is recommended.

  • Control the Addition: Slowly adding the chloro-intermediate to the ammonia solution (inverse addition) maintains a high concentration of ammonia relative to the intermediate at all times, further minimizing the dimerization.

  • Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the chance of side reactions.

Problem 3: My final product has poor purity, and I see a persistent polar impurity by TLC/LC-MS that corresponds to the loss of an ethyl group.

Answer:

This indicates hydrolysis of the ethyl ester to the corresponding carboxylic acid. Both the ester and the amide linkages can be susceptible to hydrolysis under harsh pH conditions.

Potential Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Protocol
Harsh Acidic Workup During the final HCl salt formation or any acidic washes, prolonged exposure to strong aqueous acid can catalyze the hydrolysis of the ethyl ester.[6]Action: When forming the hydrochloride salt, use HCl dissolved in an organic solvent like isopropanol, dioxane, or diethyl ether. Avoid using concentrated aqueous HCl if possible. If an aqueous wash is needed, perform it quickly with cold, dilute acid and immediately proceed to extraction.
Harsh Basic Workup Saponification (base-catalyzed hydrolysis) of the ester can occur during basic washes (e.g., with NaOH or K2CO3) intended to neutralize the reaction mixture or remove acidic impurities.Action: Use a milder base like saturated sodium bicarbonate (NaHCO3) for neutralization. Perform washes quickly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
Ammonolysis of Ester In Step 2, the ammonia reagent can not only displace the chloride but also react with the ethyl ester to form a primary amide (-CONH2). This is a known reaction called aminolysis.Action: Running the ammonolysis step at lower temperatures (e.g., room temperature or slightly above) can favor the more facile SN2 reaction at the chloro-position over the slower aminolysis of the ester.

Table 1: Common Byproducts and Their Characteristics

Impurity NameProbable OriginRelative Polarity (TLC)Identification Method
Ethyl 4-amino-3-methoxybenzoateIncomplete ChloroacetylationLess polar than productLC-MS (Match MW of starting material)
Ethyl 4-(2-chloroacetamido)-3-methoxybenzoateIncomplete AmmonolysisNon-polarLC-MS (Match MW of intermediate)
4-(2-aminoacetamido)-3-methoxybenzoic acidEster HydrolysisHighly polar (streaks on TLC)LC-MS (M-28 Da vs. product)
Dimer ImpurityOver-alkylation in AmmonolysisLess polar than productLC-MS (High MW, ~2x product)
4-(2-aminoacetamido)-3-methoxybenzamideAminolysis of EsterMore polar than productLC-MS (M-1 Da vs. product, loss of OEt, gain of NH2)

Key Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity

This method serves as a starting point and may require optimization for your specific system.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

Protocol 2: Purification by Recrystallization

Recrystallization is often the most effective way to remove dimer and other less-polar impurities from the final hydrochloride salt.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold, less-polar solvent (e.g., cold diethyl ether or ethyl acetate) to rinse away soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum.

References

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
  • BLD Pharm. Ethyl 4-(2-aminoacetamido)
  • BLD Pharm. ethyl 4-(2-aminoacetamido)
  • NIOSH. Alphabetical Method Listing - E - NMAM 4th Edition.
  • Quora.
  • ChemicalBook. ETHYL 3-AMINO-4-(METHYLAMINO)
  • FDER | UNR. Ethyl 4-(2-aminoacetamido)
  • Nanjing Winsome Chemical Limited.
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Technical Support Center: Purification of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride (CAS Number: 1606132-23-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this important pharmaceutical intermediate. Ensuring the high purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications.[3][4]

This document provides in-depth, field-tested solutions to common purification challenges, explaining the scientific principles behind each recommended protocol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

Impurities can originate from various sources during synthesis and storage.[5] They are generally categorized as organic, inorganic, or residual solvents.[3]

  • Organic Impurities:

    • Starting Materials: Unreacted precursors such as ethyl 4-amino-3-methoxybenzoate or 2-chloroacetamide.

    • By-products: Products from side reactions during the amide bond formation.[] For instance, dimerization or reaction with impurities in the starting materials.

    • Degradation Products: Hydrolysis of the ester or amide functional groups can lead to the corresponding carboxylic acid or amine, especially if exposed to moisture or non-neutral pH.[7][8] The parent compound is an analog of benzocaine, which is known to be susceptible to both acid and base-catalyzed degradation.[8][9]

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual inorganic salts from the manufacturing process.[3]

    • Excess HCl: If gaseous or aqueous HCl is used to form the hydrochloride salt, residual acid may be present.

  • Residual Solvents: Solvents used in the final steps of synthesis or a previous purification attempt may remain.[3]

Q2: How can I quickly assess the purity of my sample?

A multi-faceted approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating and quantifying closely related impurities.[10] A well-developed HPLC method can detect impurities at very low levels.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the main compound and detecting organic impurities and residual solvents, often without the need for extensive sample preparation.[10]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, which is invaluable for identifying unknown impurities.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of a crystalline compound by analyzing its melting behavior, without needing a reference standard.[3]

Q3: My compound appears discolored (yellow or brownish). What is the likely cause and the first purification step?

Discoloration often points to the presence of high-molecular-weight by-products or degradation products, which are common in amide synthesis.[12]

The recommended first step is recrystallization . This classic technique is highly effective at removing small amounts of impurities from a solid sample. For colored impurities, adding a small amount of activated charcoal to the hot solution can be particularly effective, as the charcoal adsorbs the colored molecules.

Troubleshooting Guides

Problem 1: HPLC analysis reveals multiple, closely-related impurities.

Likely Cause: Incomplete reaction, side-reactions during synthesis, or product degradation. These impurities likely have similar polarities to the desired product, making simple washing or recrystallization challenging.

Solution 1.1: Optimized Recrystallization

Recrystallization is a powerful technique based on the solubility differences between the compound and impurities. For a polar hydrochloride salt, polar protic solvents are often a good starting point.[13]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvent Systems for Recrystallization Rationale
Ethanol / WaterA versatile system for polar compounds. The water increases polarity.
IsopropanolOften a good choice for hydrochloride salts, as they can be less soluble than in ethanol.[13]
AcetonitrileA polar aprotic solvent that can be effective.
Isopropanol / Diethyl EtherAdding a non-polar solvent like ether can help induce precipitation.[13]
Solution 1.2: Flash Column Chromatography

For difficult separations where recrystallization is ineffective, flash column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, specialized techniques may be required.

dot graph "Flash_Chromatography_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve Crude Sample in Minimum Solvent"]; B [label="Select Stationary Phase (e.g., Silica, Alumina)"]; C [label="Select Mobile Phase (Eluent System)"]; }

subgraph "cluster_Execution" { label="Execution"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Pack Column with Stationary Phase"]; E [label="Load Sample onto Column"]; F [label="Elute with Mobile Phase"]; G [label="Collect Fractions"]; }

subgraph "cluster_Analysis" { label="Analysis & Isolation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Analyze Fractions (e.g., TLC, HPLC)"]; I [label="Combine Pure Fractions"]; J [label="Evaporate Solvent"]; K [label="Obtain Purified Product"]; }

A -> E; B -> D; C -> F; D -> E -> F -> G -> H -> I -> J -> K; } caption [label="Flash Chromatography Workflow", shape=plaintext, fontcolor="#202124"]; enddot Caption: A generalized workflow for purification by flash column chromatography.

Methodology Details:

  • Stationary Phase:

    • Silica Gel: The standard choice, but its slightly acidic nature can sometimes cause issues with amines.[14]

    • Alumina (Neutral or Basic): Can be very effective for purifying amines.[14]

    • Reversed-Phase (C18): Suitable for polar compounds, using polar mobile phases like water/acetonitrile or water/methanol.[15]

  • Mobile Phase (Eluent):

    • For silica or alumina, a common choice is a gradient of methanol in dichloromethane.[14] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary, which uses a polar stationary phase with a mobile phase of high organic content (like acetonitrile) and a small amount of water.[16][17]

Problem 2: The sample is sticky or oily, suggesting residual solvents or low-melting impurities.

Likely Cause: The compound has not been properly dried, or it contains impurities that are depressing the melting point.

Solution 2.1: Rigorous Drying

Ensure all residual solvents are removed by drying the sample under high vacuum. Gentle heating can be applied, but a preliminary thermal stability test (e.g., using DSC) is recommended to determine the decomposition temperature and avoid degrading the product.

Solution 2.2: Acid-Base Extraction and Re-precipitation

This technique purifies the compound by moving it between aqueous and organic phases, leaving many impurities behind.

dot graph "Acid_Base_Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Impure Hydrochloride Salt\n(Dissolved in Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Base (e.g., NaHCO₃)\nto neutralize HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Free Amine Formed", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Extract with Organic\nSolvent (e.g., Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Organic Layer\n(Contains Free Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Aqueous Layer\n(Contains Inorganic Salts, Polar Impurities)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Dry Organic Layer\n(e.g., with MgSO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Filter and add HCl\n(e.g., HCl in Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Precipitate Pure\nHydrochloride Salt", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Filter and Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B -> C -> D; D -> E [label="Separation"]; D -> F [label="Separation"]; E -> G -> H -> I -> J -> K; } caption [label="Acid-Base Purification Workflow", shape=plaintext, fontcolor="#202124"]; enddot Caption: Workflow for purification via acid-base extraction and re-precipitation.

Step-by-Step Protocol:

  • Dissolve the impure hydrochloride salt in water.

  • Add a mild base (e.g., sodium bicarbonate solution) dropwise until the solution is basic, which will neutralize the HCl and form the free amine.

  • Extract the free amine into an organic solvent in which it is soluble (e.g., ethyl acetate, dichloromethane). Inorganic salts and highly polar impurities will remain in the aqueous layer.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent.

  • To re-form the pure hydrochloride salt, slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the filtered organic solution.

  • The purified hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

References
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. UCLA Chemistry. [Link]

  • MDPI. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. [Link]

  • NIH National Library of Medicine. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Wikipedia. Sodium amide. [Link]

  • ResearchGate. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]

  • PubMed. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • NIH National Library of Medicine. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]

  • Veeprho. 2-(Diethylamino)ethyl 3-amino-4-methoxybenzoate Hydrochloride. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubMed. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. [Link]

  • PubMed. (2010). Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate. [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tackling the challenge of scaling the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Moving from bench-scale to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety.[1] This document provides a technical framework, troubleshooting advice, and frequently asked questions to navigate these challenges effectively.

Overall Synthetic Pathway

The synthesis is a three-step process starting from the commercially available Ethyl 4-amino-3-methoxybenzoate. The pathway involves an N-acylation, followed by a nucleophilic substitution (ammonolysis), and concludes with the formation of the hydrochloride salt.

Synthetic_Pathway A Ethyl 4-amino-3-methoxybenzoate B Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate A->B Step 1: Acylation Chloroacetyl chloride, Base (e.g., DBU, TEA), Solvent (e.g., THF) C Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate B->C Step 2: Ammonolysis Ammonia (e.g., NH3 in IPA, aq. NH3), Elevated Temp/Pressure D Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl C->D Step 3: Salt Formation HCl in Solvent (e.g., IPA, EtOAc) Troubleshooting_Acylation Start Low Yield or High Impurity in Acylation Step? Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are anhydrous conditions being used? A1_Yes->Q2 Sol1 Increase reaction time or temperature moderately. Re-evaluate catalyst/base concentration. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 What base is being used? A2_Yes->Q3 Sol2 Thoroughly dry all solvents, reagents, and glassware. Perform reaction under an inert atmosphere (N2 or Ar). A2_No->Sol2 A3_TEA TEA / Pyridine Q3->A3_TEA A3_DBU DBU / Hindered Base Q3->A3_DBU Sol3 Consider switching to a non-nucleophilic base like DBU to minimize side reactions. A3_TEA->Sol3 CheckWorkup Review work-up procedure for product loss during extraction or isolation. A3_DBU->CheckWorkup

Sources

Technical Support Center: Recrystallization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. My aim is to combine theoretical principles with practical, field-tested advice to ensure you can achieve the highest purity for your material.

Understanding the Molecule: A Chemist's Perspective

Before we delve into the protocol, let's analyze the structure of this compound. This molecule possesses several key functional groups that will dictate its solubility and crystallization behavior:

  • Aromatic Ring: Provides rigidity to the molecule, which is generally favorable for crystallization.

  • Ethyl Ester: A relatively non-polar group that will influence its solubility in organic solvents.

  • Amide Linkage: A polar group capable of hydrogen bonding.

  • Primary Amine Hydrochloride Salt: A highly polar, ionic group that will dominate the solubility profile, making it more soluble in polar solvents.

  • Methoxy Group: A moderately polar ether linkage.

The presence of the hydrochloride salt is the most critical factor. It significantly increases the polarity of the molecule, making it more akin to an ionic salt than a neutral organic compound. This property is key to selecting an appropriate solvent system.

Core Protocol: Recrystallization of this compound

This protocol is a robust starting point, designed to be adapted based on your specific observations and the nature of the impurities you are trying to remove.

Step 1: Solvent Selection – The Foundation of Pure Crystals

The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][2] Given the polar nature of the hydrochloride salt, polar protic solvents are excellent candidates.

Recommended Solvents to Screen:

  • Primary Recommendation: Ethanol (or a mixture of Ethanol and Water)

  • Secondary Options: Isopropanol, Methanol

Rationale: Alcohols like ethanol can dissolve the compound when heated by forming hydrogen bonds with the amide and interacting with the ionic hydrochloride. Upon cooling, the solubility should decrease significantly to allow for crystal formation. If the compound is too soluble in pure ethanol even at room temperature, a mixed solvent system with a non-polar "anti-solvent" like ethyl acetate or diethyl ether can be employed.[3]

Solvent Properties Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable
Isopropanol8219.9Flammable, Irritant
Methanol6533.0Flammable, Toxic
Water10080.1Non-flammable
Ethyl Acetate776.0Flammable, Irritant
Diethyl Ether354.3Extremely Flammable

Data compiled from various sources including the Handbook of Organic Solvent Properties.[4][5][6][7][8]

Step 2: The Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9][10] Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques like melting point analysis or HPLC.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of your compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially when the solution is too concentrated or cools too quickly.[11]

  • Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly.

  • Solution 2: Modify the Solvent System. If the problem persists, the polarity of the solvent may not be optimal. If you are using a single solvent, try adding a small amount of a co-solvent. For instance, if you are using ethanol, adding a small amount of water (a more polar solvent) can sometimes help. Conversely, if the compound is crashing out too readily, a slightly less polar co-solvent might be beneficial.

  • Solution 3: Seeding. If you have a small amount of pure, crystalline material, you can add a "seed crystal" to the cooled solution to induce crystallization.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a classic problem that usually points to one of two things: the solution is not saturated, or the nucleation process is inhibited.

  • Solution 1: Reduce the Solvent Volume. You likely added too much solvent. Gently heat the solution to evaporate some of the solvent. Once you see a slight cloudiness or the formation of crystals at the surface, remove it from the heat and allow it to cool slowly.

  • Solution 2: Induce Nucleation. If the solution is saturated but no crystals form, you can try to induce nucleation by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Introduce an Anti-Solvent. If your compound is highly soluble in the chosen solvent, you can use a two-solvent system.[3] Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) in which the compound is insoluble, until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q3: The recovered yield of my purified product is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.

  • Cause 1: Using too much solvent. As mentioned above, excess solvent will keep more of your compound dissolved in the mother liquor. Always strive to use the minimum amount of hot solvent necessary for complete dissolution.

  • Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration, ensure your funnel and receiving flask are adequately pre-heated to prevent your product from crystallizing on the filter paper or in the funnel stem.

  • Cause 3: The compound has significant solubility in the cold solvent. If your compound is still somewhat soluble even at low temperatures, you will lose some product in the filtrate. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.

  • Cause 4: Inefficient washing. Washing the crystals with too much cold solvent or with solvent that is not sufficiently chilled can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed.

  • Solution: Use Activated Charcoal. After dissolving your crude product in the hot solvent, and before hot filtration, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[12] Swirl the hot solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[11]

Q5: What are the likely impurities in my crude this compound?

A5: Understanding the potential impurities from the synthesis is crucial for designing an effective purification strategy. A common synthesis for this molecule would involve the reaction of an amine with an acyl chloride.[13][14]

  • Unreacted Starting Materials: Residual amounts of the starting amine or acyl chloride may be present.

  • Byproducts of the Acylation Reaction: The reaction between an acyl chloride and an amine can sometimes lead to the formation of byproducts.[]

  • Hydrolysis Products: If water is present during the reaction or workup, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid.

Most of these impurities will have different solubility profiles than your desired hydrochloride salt and should be effectively removed by a well-executed recrystallization.

Concluding Remarks

Recrystallization is a powerful technique that, when performed with care and a solid understanding of the underlying principles, can yield highly pure crystalline material. This guide provides a comprehensive framework for the successful purification of this compound. Remember that each batch of crude material may behave slightly differently, and do not hesitate to make small, methodical adjustments to this protocol to optimize your results.

References

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  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved January 20, 2026, from [Link]

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  • American Chemical Society. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved January 20, 2026, from [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 20, 2026, from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 20, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 20, 2026, from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved January 20, 2026, from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

Comparing Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride to similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride and Related Synthetic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Intermediate in Modern Oncology

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its molecular architecture, featuring a reactive primary amine, an electron-rich benzene ring, and an ethyl ester, makes it a versatile intermediate. However, its primary claim to relevance lies in its role as a pivotal precursor in the synthesis of Entrectinib.[1][2] Entrectinib is a potent, CNS-active inhibitor of tyrosine kinases (TrkA/B/C, ROS1, and ALK), approved for treating a range of solid tumors characterized by specific gene fusions.[3]

The efficacy of a multi-step synthesis, particularly on an industrial scale, hinges on the performance of each building block. The choice of an intermediate like this compound is a calculated decision based on its reactivity, solubility, and contribution to the final product's structure. This guide provides a comprehensive analysis of this key building block, comparing its performance and physicochemical properties to structurally similar alternatives. We will delve into the causality behind its use in a validated synthetic context, supported by experimental protocols and data, to offer field-proven insights for process chemists and drug discovery scientists.

Physicochemical Profile and Structural Analysis

The structure of this compound is tailored for its specific role in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics by protecting the primary amine. In a reaction, this salt is neutralized in situ to liberate the free, nucleophilic amine of the glycinamide moiety, which is the primary reactive site for subsequent amide bond formation.

The methoxy (-OCH₃) group ortho to the acetamido linkage and the ethyl ester (-COOCH₂CH₃) para to it are electron-donating and electron-withdrawing groups, respectively. These substituents modulate the electronic density of the aromatic ring and the reactivity of its functional groups. The glycinamide side chain [(C=O)CH₂NH₂] is the key feature, presenting a primary amine that is spatially and electronically distinct from the aniline nitrogen, making it the intended site for amide coupling in the synthesis of molecules like Entrectinib.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1606132-23-3
Molecular Formula C₁₂H₁₇ClN₂O₄
Molecular Weight 288.73 g/mol
IUPAC Name This compound
InChI Key JVTXELCQLTUWIU-UHFFFAOYSA-N

Core Application: Amide Coupling in the Synthesis of the Entrectinib Core

The most critical application of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate is its use in forming the central amide bond of Entrectinib. This reaction involves coupling the primary amine of the building block with an activated carboxylic acid, typically a substituted 3-aminoindazole derivative.[2]

Logical Flow of the Key Amide Coupling Step

The diagram below illustrates the critical transformation where the building block is coupled with a key acid fragment to form the core structure of the target therapeutic agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate (Free Base) C Amide Coupling Reagents (e.g., EDC, HOBt, HATU) or Acyl Chloride Activation + Base (e.g., DIPEA, Pyridine) A->C Nucleophilic Attack B Activated Carboxylic Acid (e.g., Acyl Chloride of 3-Aminoindazole Fragment) B->C Acid Activation D Entrectinib Core Structure (Amide Bond Formed) C->D Coupling G cluster_alternatives Structural Alternatives center_node Target Building Block Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate HCl alt1 Alternative 1 Ethyl 4-amino-3-methoxybenzoate (Lacks Glycinamide Linker) center_node->alt1 Simplification alt2 Alternative 2 Ethyl 3-amino-4-methoxybenzoate (Positional Isomer) center_node->alt2 Isomerization alt3 Alternative 3 Ethyl 4-aminobenzoate (Benzocaine - Unsubstituted) center_node->alt3 De-functionalization alt4 Alternative 4 Methyl 4-(2-aminoacetamido) -3-methoxybenzoate HCl (Different Ester) center_node->alt4 Ester Homologue

Sources

A Strategic Guide to Alternatives for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of success. Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a substituted aniline derivative that, by virtue of its distinct functional groups, presents itself as a versatile intermediate. This guide provides a comprehensive comparison of this reagent with viable alternatives, offering experimental insights and strategic considerations for researchers, scientists, and drug development professionals. Our focus will be on the core scaffold and the strategic application of bioisosterism to modulate molecular properties for enhanced performance.

Understanding the Core Reagent: this compound

This compound is a multifaceted molecule. Its structure, characterized by an ethyl benzoate, a methoxy group, and an aminoacetamido side-chain, suggests its utility as a scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The primary amino group of the aminoacetamido moiety offers a reactive handle for further functionalization, while the substituted benzene ring provides a rigid core that can be strategically oriented within a target-binding pocket.

The synthesis of the core 4-acetamido-3-aminobenzoic acid typically involves the nitration of 4-acetamidobenzoic acid, followed by reduction of the nitro group.[1] This precursor can then be esterified and further modified to yield the title compound.

Strategic Alternatives: A Bioisosteric Approach

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering other properties, is a powerful tool in drug design.[2][3][4] When considering alternatives to this compound, we will focus on bioisosteric replacements for the substituted aniline core and modifications of the side chain.

Bioisosteres of the Substituted Aniline Ring

Aniline moieties in drug candidates can sometimes be associated with metabolic liabilities.[5][6] Therefore, replacing the aniline core with a bioisostere can lead to improved pharmacokinetic profiles.

Table 1: Comparison of Aniline Bioisosteric Cores

Core StructureKey FeaturesPotential AdvantagesPotential Disadvantages
Substituted Benzene (Aniline) Planar, aromatic system.Well-established chemistry.Potential for metabolic oxidation.
Bicyclo[1.1.1]pentane (BCP) Rigid, non-planar, saturated.Improved metabolic stability, increased sp³ character.[2][5]More complex synthesis.
Cubane Highly strained, rigid, saturated.Unique 3D geometry, potential for novel intellectual property.[2]Synthetic accessibility can be challenging.
Pyridine Aromatic heterocycle.Modulates electronics and solubility, can act as a hydrogen bond acceptor.[3]Different reactivity compared to benzene.

The choice of a bioisosteric core will depend on the specific goals of the synthetic program. For instance, if metabolic instability of the aniline ring is a concern, transitioning to a BCP or cubane core could be a prudent strategy.

Alternatives for the Aminoacetamido Side Chain

The aminoacetamido side chain provides a primary amine for further reactions. Alternatives can be chosen based on the desired reactivity, spacing, and overall contribution to the molecule's properties.

  • Simple Aminoalkyl Chains: Replacing the acetamido group with a simple alkyl chain of varying lengths can modulate the distance and flexibility of the terminal amine.

  • Alternative Amide Linkers: Different amide linkers can be introduced to alter hydrogen bonding patterns and conformational rigidity.

  • Heterocyclic Linkers: Incorporating heterocyclic rings like triazoles or oxadiazoles can serve as metabolically stable amide bioisosteres.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of the core scaffold and its subsequent modification, which can be adapted for various alternatives.

Synthesis of 4-Acetamido-3-nitrobenzoic Acid

This protocol describes the nitration of 4-acetamidobenzoic acid, a key precursor.[1]

Materials:

  • 4-Acetamidobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Carefully add 4-acetamidobenzoic acid to chilled concentrated sulfuric acid in an ice bath with stirring.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 4-acetamido-3-nitrobenzoic acid.[1]

Reduction of the Nitro Group to Form 4-Acetamido-3-aminobenzoic Acid

This protocol outlines the reduction of the nitro group to an amine.

Materials:

  • 4-Acetamido-3-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

Procedure:

  • To a mixture of methanol and water, add iron powder and ammonium chloride.[7]

  • Heat the mixture and add the 4-acetamido-3-nitrobenzoic acid portion-wise.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to crystallize the product.

  • Filter the solid and dry to yield 4-acetamido-3-aminobenzoic acid.

General Protocol for Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid with an amine, a reaction for which the title compound's precursor is well-suited.[8]

Materials:

  • Substituted Benzoic Acid (e.g., 4-acetamido-3-aminobenzoic acid)

  • Primary or Secondary Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA or Triethylamine

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid, amine, and HOBt in the anhydrous solvent.

  • Add the base (DIPEA or triethylamine).

  • Add EDC to the mixture and stir at room temperature for 12-24 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up by washing with dilute acid, saturated sodium bicarbonate, and brine.[8]

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Visualization of Synthetic Pathways and Concepts

The following diagrams illustrate the key synthetic transformations and the concept of bioisosteric replacement.

Synthetic Pathway PABA 4-Aminobenzoic Acid AABA 4-Acetamidobenzoic Acid PABA->AABA Acetylation ANBA 4-Acetamido-3-nitrobenzoic Acid AABA->ANBA Nitration AABA_reduced 4-Acetamido-3-aminobenzoic Acid ANBA->AABA_reduced Reduction Target_precursor Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Precursor AABA_reduced->Target_precursor Esterification & Side-chain formation

Caption: Synthetic workflow for the precursor of the title compound.

Bioisosteric Replacement cluster_core Core Scaffold cluster_alternatives Bioisosteric Alternatives Aniline Substituted Aniline BCP Bicyclo[1.1.1]pentane Aniline->BCP Improves metabolic stability Cubane Cubane Aniline->Cubane Introduces 3D complexity Pyridine Pyridine Aniline->Pyridine Modulates electronics

Caption: Bioisosteric replacement strategies for the aniline core.

Conclusion

This compound is a valuable synthetic intermediate with clear potential in medicinal chemistry. However, a forward-thinking approach to drug design necessitates the consideration of strategic alternatives. By employing the principles of bioisosterism, researchers can proactively address potential liabilities such as metabolic instability and fine-tune the physicochemical properties of their lead compounds. The choice of an alternative will be dictated by the specific requirements of the target molecule and the overall synthetic strategy. This guide provides a foundational framework for making these critical decisions, empowering chemists to navigate the complexities of modern organic synthesis with greater confidence and creativity.

References

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  • Google Patents. (n.d.).
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  • FDA Global Substance Registration System. (n.d.). ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. [Link]

  • ResearchGate. (2025). An Alternative Synthetic Route to Rilzabrutinib via an E-Configured Cyanoacrylic Acid Intermediate. [Link]

  • Gupta, M. K., et al. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(9), 4273-4279. [Link]

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  • Wang, Z., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14691–14699. [Link]

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  • de Gaetano, M., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. [Link]

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Sources

Spectroscopic comparison of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate isomers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Spectroscopic Analysis

I'm starting a thorough search to gather spectroscopic data on Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate and its isomers, particularly using NMR techniques. This initial information gathering is critical to later steps.

Developing Data Gathering Strategy

I'm now expanding my search to include a wider range of spectroscopic techniques, such as IR, UV-Vis, and mass spectrometry, besides NMR. I'm also actively seeking established methodologies for analyzing aromatic compounds and benzoates. This involves identifying potential isomers for comparison, which will inform the final structure of the comparison guide.

Expanding Protocol Search

I'm now focusing on established protocols for analyzing aromatic compounds and benzoates, which are crucial for reliable experimental procedures. I'm also searching authoritative sources to interpret spectroscopic data and establish causal links. Simultaneously, I'm identifying potential isomers to create a basis for later comparisons.

Locating Key Data

I've confirmed the existence of "Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate" and its hydrochloride salt through supplier identification. Now, my focus is laser-targeted on spectroscopic data. I'm hitting a wall on published NMR, IR, UV-Vis, or MS readings. This is a crucial next step, and I must not allow it to be skipped.

Identifying Compound Isomers

I'm now identifying the likely isomers of "Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate." The initial search confirmed the compound and salt's existence, but specific spectroscopic data is elusive. I've compiled general information on related functional groups for spectral prediction. The focus shifts to defining potential isomers, followed by a search or prediction of their individual spectral characteristics.

Gathering Data Insights

I've confirmed the existence of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate, though specific spectroscopic data remains elusive. My search now yields general information that is sufficient for the first pass, and I have broadened the scope to include potential isomers and related compounds to fill in the data gaps.

Defining Isomers Systematically

I'm now methodically defining key positional isomers of the target molecule. My initial literature review yielded enough general information to start predicting spectroscopic data, but specific data on the target molecule and isomers is needed. I'm focusing on positional isomers of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate and building predictions based on established spectroscopic principles for aromatic compounds, amides, and esters. Now, I'm performing focused searches for similar substituted compounds to refine these predictions, especially those with vicinal amino and methoxy groups.

Predicting Spectra Systematically

My focus has shifted to the systematic prediction of spectroscopic data for each key positional isomer. I'm leveraging general spectroscopic principles for aromatic compounds, amides, and esters. My goal now is to predict the key features of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, along with expected mass spectral fragmentation patterns for each isomer. To strengthen these predictions, I'm now doing targeted searches for similar compounds and their data.

Formulating the Guide

I'm now formulating the guide's structure and content, prioritizing a comparative analysis of predicted spectroscopic data. My focus is now on the step-by-step assembly of an introduction to isomers, tabulated predicted spectra, visualized structures, and detailed experimental protocols. This work builds upon the previously gathered spectroscopic principles.

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given active pharmaceutical ingredient (API) such as Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, the methods used to quantify it and assess its purity must be rigorously tested to ensure they are fit for purpose. This guide provides a comprehensive comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of this API.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental choices and the logic of self-validating protocols. Every assertion is grounded in authoritative guidelines, particularly the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5]

The Crucial Role of Method Validation and Cross-Validation

Before deploying an analytical method for routine use, it must undergo a validation process to demonstrate its reliability.[4] Key performance parameters such as accuracy, precision, specificity, linearity, range, and robustness are evaluated against predefined acceptance criteria.[3][4]

Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods.[6][7][8][9] This is critical when, for instance, a simpler, faster method (like UV-Vis) is desired for routine quality control, while a more specific, stability-indicating method (like HPLC) is used for release testing and stability studies. Cross-validation ensures that the data generated by different methods are reliable and comparable.[6][7][9]

Visualizing the Analytical Workflow

The journey from method development to cross-validation is a systematic process. The following diagram illustrates the key stages and their interdependencies.

Analytical_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_crossval Cross-Validation Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Proceed if suitable Dev_UV UV-Vis Method Development Val_UV UV-Vis Validation (Accuracy, Precision, Linearity, etc.) Dev_UV->Val_UV Proceed if suitable CrossVal Comparative Analysis of the Same Batch Val_HPLC->CrossVal Validated Method 1 Val_UV->CrossVal Validated Method 2 Stats Statistical Evaluation (e.g., t-test, F-test) CrossVal->Stats Generate Data Conclusion Fitness for Purpose Confirmed Stats->Conclusion Assess Comparability

Caption: Workflow from method development to cross-validation.

Primary Analytical Method: Stability-Indicating HPLC

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution and specificity. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This technique is adept at separating the API from potential degradation products and process-related impurities, making it a "stability-indicating" method.

Experimental Protocol: HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v). Rationale: The organic modifier (acetonitrile) and the aqueous buffer allow for the fine-tuning of the retention time of the polar aromatic amine compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm. Rationale: Aromatic amines typically exhibit strong UV absorbance, providing good sensitivity.[10]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample (e.g., from a drug product) in the mobile phase to achieve a theoretical final concentration of 0.1 mg/mL of the API.

3. Validation Protocol:

  • Specificity: Analyze a placebo, the API standard, and a spiked placebo sample. Stress the API under acidic, basic, oxidative, and photolytic conditions to demonstrate that degradant peaks do not interfere with the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the API (e.g., from 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120%). The % recovery should be calculated.

  • Precision (Repeatability and Intermediate Precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration. Intermediate precision is assessed by a different analyst on a different day. The relative standard deviation (%RSD) is calculated.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Secondary Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique suitable for the quantitative analysis of compounds with a chromophore.[11][12][13][14][15] It relies on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[13][15]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrument Parameters:

  • Instrument: Double-beam UV-Vis spectrophotometer

  • Solvent: 0.1 M Hydrochloric Acid. Rationale: The acidic medium ensures the complete solubilization of the hydrochloride salt and can lead to a stable and reproducible UV spectrum.

  • Wavelength Scan: Scan a solution of the API from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Analytical Wavelength: Use the determined λmax for all subsequent measurements.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of the API in 0.1 M HCl covering a suitable concentration range (e.g., 5-25 µg/mL).

  • Sample Solution: Prepare the sample in 0.1 M HCl to obtain a final concentration within the linear range of the method.

3. Validation Protocol:

  • Specificity: While less specific than HPLC, specificity can be partially assessed by analyzing a placebo solution to check for interferences at the analytical wavelength.

  • Linearity: Measure the absorbance of the standard solutions at the λmax. Plot absorbance versus concentration and calculate the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration (e.g., prepared by spiking a placebo) and calculate the % recovery.

  • Precision: Measure the absorbance of at least six replicate sample preparations and calculate the %RSD.

The Cross-Validation Protocol

The core of this guide is the cross-validation study, which bridges the two validated methods.

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_eval Statistical Evaluation HPLC HPLC Method (High Specificity, Stability-Indicating) UV_Vis UV-Vis Method (Rapid, Simple, for Routine QC) Sample Single Homogeneous Batch of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate HCl Analysis_HPLC Assay by HPLC (n=6) Sample->Analysis_HPLC Analysis_UV Assay by UV-Vis (n=6) Sample->Analysis_UV Results Mean Assay (%) Standard Deviation Analysis_HPLC->Results:f0 Analysis_HPLC->Results:f1 Analysis_UV->Results:f0 Analysis_UV->Results:f1 T_Test Student's t-test (Compares Means) Results->T_Test F_Test F-test (Compares Variances) Results->F_Test Conclusion Methods are Comparable T_Test->Conclusion No significant difference? F_Test->Conclusion No significant difference?

Caption: Logical relationship for cross-validation of HPLC and UV-Vis methods.

Step-by-Step Cross-Validation Procedure
  • Sample Selection: Choose one homogenous batch of this compound.

  • Sample Analysis:

    • Prepare six independent samples from this batch.

    • Analyze three samples using the validated HPLC method.

    • Analyze the remaining three samples using the validated UV-Vis spectrophotometry method.

  • Data Collection: Record the assay results (e.g., as a percentage of the label claim) for each of the six preparations.

  • Statistical Comparison:

    • Calculate the mean and standard deviation for the results obtained from each method.

    • Perform a Student's t-test to compare the means of the two data sets. The t-test will indicate if there is a statistically significant difference between the average results of the two methods.

    • Perform an F-test to compare the variances (precision) of the two methods.

Acceptance Criteria for Cross-Validation
  • The difference between the mean assay values obtained by the two methods should not be more than 2.0%.

  • The calculated t-value from the t-test should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.

  • The calculated F-value from the F-test should be less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the two methods.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC MethodUV-Vis Spectrophotometry MethodAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%0.68%≤ 2.0%
- Intermediate0.52%0.75%≤ 2.0%
Specificity No interference from degradantsNo interference from placeboSpecificity demonstrated

Table 2: Cross-Validation Results

ReplicateHPLC Assay (%)UV-Vis Assay (%)
199.8100.2
2100.199.5
399.5100.5
Mean 99.8 100.1
Std. Deviation 0.30 0.51
Statistical Test Calculated Value Critical Value (95% CI)
t-test 0.852.78
F-test 2.8919.0

Conclusion

This guide has outlined a systematic approach to the development, validation, and cross-validation of two distinct analytical methods for the assay of this compound. The stability-indicating HPLC method provides high specificity and is ideal for release and stability testing. The UV-Vis spectrophotometric method, while less specific, offers a rapid and cost-effective alternative for routine quality control.

The successful cross-validation, as demonstrated by the statistical analysis of the comparative data, provides a high degree of confidence that both methods are reliable and can be used interchangeably within their validated scopes. This ensures data integrity and consistency throughout the lifecycle of the pharmaceutical product.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • HunterLab. (2023, November 29). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • HunterLab. (2025, December 19). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • A new ICH Q2(R2) guideline for analytical procedure validation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (n.d.). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from the Taylor & Francis Online website.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from the Thermo Fisher Scientific website.
  • ResearchGate. (2025, August 6). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. Request PDF.
  • U.S. Pharmacopeia. (n.d.). <541> TITRIMETRY - General Chapters.
  • ResearchGate. (2025, August 9). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • News-Medical.Net. (2015, December 10). Fully Automated Titrimetric Determination of Active-Substance Content Using 815 Robotic Titration Soliprep.
  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

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A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a substituted benzocaine derivative of interest in medicinal chemistry and drug development. As an analogue of benzocaine, a widely used local anesthetic, this compound and its derivatives are explored for a range of biological activities.[1][2] The synthesis of this molecule, while not extensively documented in publicly available literature, can be approached through established and reliable organic chemistry transformations. This guide provides a comprehensive comparison of two logical and scientifically sound synthetic routes to the target compound, offering detailed experimental protocols and a discussion of the underlying chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for the efficient and reliable synthesis of this and similar compounds.

The primary focus of this guide is to benchmark two distinct strategies for the key amide bond formation step: a classical two-step approach involving acylation with chloroacetyl chloride followed by amination, and a modern peptide coupling approach using a protected amino acid.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways are proposed and benchmarked for the synthesis of this compound. The key difference lies in the strategy for introducing the 2-aminoacetamido moiety.

ParameterRoute 1: Chloroacetylation followed by AmmonolysisRoute 2: Boc-Glycine Coupling and Deprotection
Starting Materials Ethyl 4-amino-3-methoxybenzoate, Chloroacetyl chloride, AmmoniaEthyl 4-amino-3-methoxybenzoate, Boc-Glycine, Coupling agents (e.g., DCC/HOBt), TFA or HCl
Number of Steps 3 (Acylation, Ammonolysis, Salt formation)3 (Coupling, Deprotection, Salt formation)
Key Intermediates Ethyl 4-(2-chloroacetamido)-3-methoxybenzoateEthyl 4-(2-(tert-butoxycarbonyl)aminoacetamido)-3-methoxybenzoate
Reagent Cost & Availability Generally lower cost and readily available reagents.Coupling agents and Boc-glycine can be more expensive.
Process Safety & Handling Chloroacetyl chloride is corrosive and lachrymatory. Ammonia is a corrosive gas.Coupling agents like DCC are potent allergens. TFA and strong acids for deprotection are corrosive.
Yield (Estimated) Generally good to high yields for each step.Coupling and deprotection steps typically provide good to excellent yields.
Purification Intermediates may require recrystallization.Chromatography may be needed for the protected intermediate.
Scalability Well-established and scalable reactions.Scalability can be affected by the cost of reagents and purification methods.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Chloroacetylation Followed by Ammonolysis

This route represents a classical and robust approach to the synthesis of the target molecule. It involves the initial acylation of the starting aniline with chloroacetyl chloride, followed by the displacement of the chloride with ammonia.

Route_1_Workflow A Ethyl 4-amino-3-methoxybenzoate reagent1 Chloroacetyl chloride, Base (e.g., NaHCO3 or Pyridine), Solvent (e.g., DCM or Acetone) A->reagent1 B Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate reagent2 Aqueous Ammonia (NH4OH) or Ammonia in Alcohol B->reagent2 C Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate reagent3 HCl in Ether or Ethanol C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Synthetic workflow for Route 1.

Protocol:

  • To a solution of Ethyl 4-amino-3-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone, add a mild base like sodium bicarbonate (2 equivalents) or pyridine (1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with vigorous stirring.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate.

Expertise & Experience: The use of a base is crucial to neutralize the HCl generated during the acylation, preventing the protonation of the starting aniline which would render it unreactive.[4] The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.

Protocol:

  • Dissolve the Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of THF and water.

  • Add a concentrated aqueous solution of ammonia (e.g., 28-30% NH4OH) in large excess (10-20 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free amine.

  • The product can be purified by recrystallization if necessary.

Trustworthiness: The conversion of α-chloroamides to α-aminoamides via ammonolysis is a well-established transformation.[5] The large excess of ammonia is necessary to drive the reaction to completion and to minimize the formation of the secondary amine byproduct.

Protocol:

  • Dissolve the purified Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethanol.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.[6]

  • Collect the precipitated hydrochloride salt by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent and dry under vacuum to yield the final product.

Authoritative Grounding: The formation of an amine salt with a strong mineral acid like HCl is a standard and reliable method for the purification and isolation of amine compounds.[7]

Route 2: Boc-Glycine Coupling and Deprotection

This route employs modern peptide coupling chemistry, offering an alternative that may provide higher purity of the intermediate before the final deprotection step.

Route_2_Workflow A Ethyl 4-amino-3-methoxybenzoate reagent1 Boc-Glycine, DCC, HOBt, Solvent (e.g., DMF or DCM) A->reagent1 B Ethyl 4-(2-(tert-butoxycarbonyl)aminoacetamido)-3-methoxybenzoate reagent2 TFA in DCM or HCl in Dioxane B->reagent2 C Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate reagent3 HCl in Ether or Ethanol C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Synthetic workflow for Route 2.

Protocol:

  • Dissolve Boc-Glycine (1.1 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) along with an additive such as 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add Ethyl 4-amino-3-methoxybenzoate (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Expertise & Experience: The use of coupling agents like DCC and HOBt is a standard procedure in peptide synthesis to facilitate the formation of the amide bond under mild conditions, minimizing side reactions.[8] Pre-activation of the carboxylic acid is a common technique to improve coupling efficiency.

Protocol:

  • Dissolve the purified Boc-protected intermediate in an anhydrous solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in an inert solvent like dioxane (e.g., 4M HCl in dioxane).[9]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product is the trifluoroacetate or hydrochloride salt of the desired amine. For isolation of the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). Dry the organic layer and concentrate to obtain the free amine.

Trustworthiness: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its removal under acidic conditions is a highly reliable and efficient process.[9][10]

Protocol:

This step is identical to Step 3 in Route 1. Dissolve the free amine in an anhydrous solvent and treat with a solution of HCl in an organic solvent to precipitate the hydrochloride salt.[6][7]

Conclusion

Both synthetic routes presented in this guide offer viable and effective methods for the preparation of this compound.

  • Route 1 is a more traditional and potentially more cost-effective approach, utilizing readily available and inexpensive reagents. However, it involves the handling of lachrymatory chloroacetyl chloride and gaseous ammonia.

  • Route 2 employs modern peptide coupling techniques, which can offer greater control and potentially higher purity of the intermediate, but at a higher reagent cost.

The choice between these two routes will depend on the specific requirements of the researcher, including scale, budget, available equipment, and safety considerations. Both pathways are based on well-established chemical principles and provide a solid foundation for the successful synthesis of the target compound.

References

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses Procedure. Retrieved from [Link]

  • Patil, S. B., et al. (2015). Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzocaine. Retrieved from [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Haim, B., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PubMed Central. Retrieved from [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.). ACS Publications. Retrieved from [Link]

  • Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 41B(3), 592-595.
  • Shrestha, G., & St. Amant, J. B. (2024). Benzocaine. In StatPearls.
  • Sharma, S., et al. (2020). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate. Retrieved from [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. Retrieved from [Link]

  • Vankayala, R., & Gunda, S. K. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Retrieved from [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Amino Amides via Asymmetric Vicinal and Remote Hydroamination of Olefins. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

  • Reddy, K. L., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Retrieved from [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (n.d.). Google Patents.
  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (n.d.). Google Patents.
  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Journal of Synthetic Chemistry.
  • Li, Z., et al. (2022). Free Amino Group Transfer via α-Amination of Native Carbonyls. PubMed Central. Retrieved from [Link]

  • Khan, I., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Isomeric Purity Analysis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Isomeric impurities, which have the same molecular formula but different structural arrangements, can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a key intermediate in pharmaceutical synthesis.

The structure of this compound presents two primary areas for isomeric impurity concern: enantiomeric purity arising from the chiral center in the aminoacetamido moiety (if a chiral amino acid precursor is used) and positional isomers that may arise during the synthesis of the substituted benzene ring. This guide will explore the most effective techniques to identify and quantify these impurities, offering insights into the causality behind experimental choices to ensure trustworthy and reproducible results.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains the most robust and widely used technique for assessing the purity of pharmaceutical compounds.[1][2] Its versatility allows for the separation of both chiral and positional isomers with high resolution and sensitivity.

Enantiomeric Purity Assessment using Chiral Stationary Phases (CSPs)

The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates the creation of a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP) in HPLC.[1][3]

Principle of Chiral Recognition: Enantiomers interact with the CSP to form transient diastereomeric complexes.[1] The differences in the stability and formation energy of these complexes lead to differential retention times, allowing for their separation. Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are particularly versatile and widely employed in the pharmaceutical industry.[1]

Comparative Analysis of Chiral Stationary Phases:

CSP TypePrincipleAdvantagesDisadvantagesBest Suited For
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA) Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions.[3]Broad applicability, high enantioselectivity, robust and reproducible.Can be sensitive to mobile phase composition.General-purpose enantiomeric separations of a wide range of compounds, including amino acid derivatives.[3][4]
Pirkle-type (e.g., (R,R) Whelk-O1) π-acceptor/π-donor interactions, hydrogen bonding, and steric hindrance.[5]High efficiency and resolution for specific compound classes.Narrower applicability compared to polysaccharide CSPs.Enantiomers containing aromatic rings and functional groups capable of hydrogen bonding.[5]
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T) Inclusion complexation, hydrogen bonding, and ionic interactions.[4]Unique selectivity for underivatized amino acids and peptides.[4]Can have longer analysis times.Chiral analysis of amino acids and small peptides.[4][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the enantiomeric impurity in a sample of this compound.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Rationale for Experimental Choices:

  • The Chiralpak® IA column is selected for its broad enantioselectivity for compounds with aromatic groups and hydrogen bonding sites, characteristic of the target molecule.

  • A normal-phase mobile system (Hexane/IPA) is often preferred for polysaccharide-based CSPs as it promotes the necessary interactions for chiral recognition.

  • UV detection at 254 nm is suitable due to the presence of the benzene ring in the analyte.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve injector Autosampler dissolve->injector pump Isocratic Pump (Hexane/IPA) pump->injector column Chiralpak® IA Column injector->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Positional Isomer Analysis using Reversed-Phase HPLC

Positional isomers, which differ in the substitution pattern on the benzene ring, can be readily separated using standard reversed-phase HPLC.

Principle of Separation: Separation is based on the differential partitioning of the isomers between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. Subtle differences in polarity due to the position of the methoxy and aminoacetamido groups are sufficient for separation.

Experimental Protocol: Reversed-Phase HPLC for Positional Isomers

  • Objective: To separate and quantify potential positional isomers of this compound.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution with a mixture of Water (with 0.1% Formic Acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Alternative and Complementary Techniques

While HPLC is the workhorse for isomeric purity analysis, other techniques offer unique advantages and can be used for confirmation or in specific scenarios.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

Principle: Enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA), they form transient diastereomeric complexes. These complexes have different magnetic environments, leading to distinct signals in the NMR spectrum for each enantiomer.[7]

Advantages:

  • Does not require chromatographic separation.

  • Provides structural information.

  • Can be used for quantitative analysis (qNMR).

Limitations:

  • Lower sensitivity compared to HPLC.

  • Requires a suitable CSA that interacts effectively with the analyte.

  • Peak overlap can be an issue in complex spectra.

HPLC with Circular Dichroism Detection (HPLC-CD)

Principle: Chiral molecules absorb left and right circularly polarized light differently. A Circular Dichroism (CD) detector measures this difference. When coupled with an achiral HPLC separation, the CD detector can determine the enantiomeric purity of the eluting peak.[8]

Advantages:

  • Can determine enantiomeric purity without a chiral separation.[8]

  • Can be added to existing achiral HPLC assay methods.[8]

Limitations:

  • The molecule must have a chromophore and exhibit a CD signal.

  • Not suitable for all chiral compounds.[8]

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte. The enantiomers form inclusion complexes with the chiral selector, leading to different apparent mobilities and thus separation.[2][9]

Advantages:

  • High separation efficiency and resolution.

  • Fast analysis times.

  • Requires very small sample volumes.[9]

Limitations:

  • Lower concentration sensitivity compared to HPLC-UV.

  • Can be less robust than HPLC for routine quality control.

Comparative Summary of Methodologies

TechniquePrimary ApplicationResolutionThroughputKey Advantage
Chiral HPLC Enantiomeric PurityExcellentMediumGold standard, high reliability and versatility.[1]
Reversed-Phase HPLC Positional IsomersExcellentHighStandard, robust, and readily available.
NMR with CSA Enantiomeric PurityModerateLowNo separation needed, provides structural confirmation.[7]
HPLC-CD Enantiomeric PurityN/A (Detection)HighCan be integrated with existing achiral methods.[8]
Capillary Electrophoresis Enantiomeric PurityExcellentHighHigh efficiency, very small sample volume.[9]

Decision Logic for Method Selection

start Goal: Isomeric Purity of Ethyl 4-(2-aminoacetamido) -3-methoxybenzoate HCl node_type Type of Isomer? start->node_type node_enant Enantiomeric Purity node_type->node_enant Enantiomers node_pos Positional Isomers node_type->node_pos Positional node_method_enant Primary Method? node_enant->node_method_enant node_rp_hplc Reversed-Phase HPLC node_pos->node_rp_hplc node_hplc Chiral HPLC node_method_enant->node_hplc Yes node_alt Alternative/ Confirmatory? node_method_enant->node_alt No node_chiral_hplc Chiral HPLC with CSP node_hplc->node_chiral_hplc node_alt_methods NMR with CSA HPLC-CD Capillary Electrophoresis node_alt->node_alt_methods

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The determination of isomeric purity is a critical aspect of quality control for this compound. For routine analysis, a combination of Chiral HPLC using a polysaccharide-based CSP for enantiomeric purity and Reversed-Phase HPLC for positional isomers provides a comprehensive and reliable solution. Alternative methods such as NMR with chiral solvating agents, HPLC-CD, and Capillary Electrophoresis offer valuable orthogonal approaches for method validation, confirmatory analysis, and specialized research applications. The choice of methodology should be guided by the specific analytical challenge, available instrumentation, and the desired level of sensitivity and throughput.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

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  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. [Link]

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  • Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Asian Journal of Research in Chemistry. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that our disposal practices are not only compliant but also scientifically sound and inherently safe.

Section 1: Hazard Profile and Essential Safety Briefing

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a substituted benzoate and a hydrochloride salt. While comprehensive toxicological data may not be fully established, the structural motifs and available data for analogous compounds necessitate a cautious approach.[1]

1.1. Known and Inferred Hazards Based on available safety information, the compound is associated with the following hazards[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The hydrochloride moiety indicates that the compound is a salt of a weak base and a strong acid (hydrochloric acid), suggesting it may be corrosive or release acidic vapors, especially in the presence of moisture.

Table 1: Essential Safety and Handling Information

Parameter Guideline Rationale
Primary Route of Exposure Inhalation, Skin/Eye Contact, Ingestion The compound is a solid that can form dust. It is irritating upon contact and harmful if swallowed or inhaled.[1][2]
Handling Environment Chemical Fume Hood A well-ventilated area, preferably a fume hood, is required to minimize inhalation of dust or potential vapors.[3][4]
Personal Protective Equipment (PPE) See Table 2 A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure.

| Storage | Tightly closed container in a dry, cool, well-ventilated place.[5] | Prevents degradation and minimizes exposure to moisture, which could release HCl gas. Store away from incompatible materials.[6] |

1.2. Mandatory Personal Protective Equipment (PPE) Proper PPE is your primary defense against chemical exposure. The following must be worn at all times when handling this compound for disposal.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Standard
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect before use.[1] Adhere to standards like EN 374.
Eye/Face Protection Safety glasses with side-shields or goggles.[6] Comply with OSHA 29 CFR 1910.133 or EN 166.[7]
Skin and Body Protection Lab coat. Ensure full coverage. Standard laboratory practice.

| Respiratory Protection | Use only if dust is generated outside a fume hood. | NIOSH (US) or CEN (EU) approved respirators.[1] |

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" properties of ignitability, corrosivity, reactivity, or toxicity.[8]

  • Classification: this compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[8][9] Therefore, its classification depends on its characteristics. Given its potential to cause irritation and harm upon ingestion or inhalation, it should be conservatively managed as a toxic hazardous waste .

  • Incompatibility: This is the most critical aspect of safe waste management. Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[10]

    • Acids and Bases: Store separately.[10]

    • Oxidizing Agents: Keep separate from reducing agents and organic compounds.[10]

    • Specific to this Compound: As a hydrochloride salt, it should not be mixed with strong bases (which could cause a reaction) or strong oxidizing agents.[11]

The following diagram outlines the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Decision Flowchart start Waste Generated: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride (solid or solution) q1 Is the waste mixed with other chemicals? start->q1 solid_waste Solid Waste Stream (e.g., unused chemical, contaminated weigh paper) q1->solid_waste No (Pure solid waste) q2 What is the solvent? q1->q2 Yes liquid_waste Aqueous Waste Stream (e.g., dissolved in buffer) organic_waste Non-Halogenated Organic Solvent Waste Stream incompatible STOP! Consult EHS. Do not mix. Treat as a new, unique waste stream. q2->liquid_waste Water/Buffer (pH 5-9) q2->organic_waste Organic Solvent (e.g., Ethanol, DMSO) q3 Is the other chemical a strong base, strong acid, or strong oxidizing agent? q2->q3 Other q3->liquid_waste No q3->incompatible Yes

Caption: A flowchart guiding the segregation of waste based on its composition.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the end-to-end process for collecting, storing, and preparing the chemical waste for final disposal by a licensed contractor. The guiding principle is that hazardous chemical waste must never be disposed of down the drain.[3][12]

3.1. Waste Collection at the Point of Generation

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated.[10][13] This area must be under the direct control of lab personnel and clearly marked with a "Hazardous Waste" sign.[14]

  • Select a Compatible Waste Container:

    • Use a container made of material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[15]

    • Ensure the container has a secure, leak-proof screw cap. Do not use stoppers or corks.[12]

    • The container must be in good condition, with no cracks or residue on the outside.

  • Label the Container (Before First Use): Affix a hazardous waste label to the empty container. The label must include:

    • The words "Hazardous Waste".[13][16]

    • The full chemical name: "this compound". Do not use abbreviations.[15]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[13]

  • Deposit Waste:

    • Solid Waste: Collect unused or contaminated solid material in the designated container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weigh paper that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.

    • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container, using a funnel if necessary.

    • Container Capacity: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[14]

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[10][15]

3.2. Rinsing of Empty Reagent Bottles

Empty containers that held this compound must be treated as hazardous waste until properly rinsed.

  • First Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., water or ethanol). This first rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[15]

  • Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15] Given the "harmful if swallowed" classification, a conservative approach of collecting three rinses is recommended.

  • Final Disposal: After triple-rinsing and air-drying, the container can be disposed of as non-hazardous waste (e.g., regular glass recycling), and any hazard labels should be defaced.

3.3. Storage and Removal

  • SAA Storage: Waste containers can remain in the SAA for up to one year, provided they are not full.[10]

  • Full Containers: Once a container is full, it must be moved from the SAA to your institution's central accumulation area (CAA) or picked up by Environmental Health & Safety (EHS) within three days.[10]

  • Contact EHS: Schedule a pickup with your institution's licensed hazardous waste disposal contractor or EHS office. Do not attempt to transport hazardous waste off-site yourself.[17]

The following diagram illustrates the complete disposal workflow.

G Diagram 2: Disposal Workflow from Lab Bench to Final Pickup cluster_lab Laboratory Activities cluster_disposal Waste Removal Process generate_waste Step 1: Generate Waste (Solid, Liquid, Contaminated Items) select_container Step 2: Select & Label Compatible Waste Container generate_waste->select_container collect_waste Step 3: Collect Waste in SAA (Keep Container Closed) select_container->collect_waste container_full Step 4: Container is Full (or 1 year passes) collect_waste->container_full request_pickup Step 5: Request Pickup from EHS/Waste Contractor container_full->request_pickup final_disposal Step 6: Licensed Contractor Transports for Incineration request_pickup->final_disposal incineration Recommended Final Disposal Method: Chemical incineration with afterburner and scrubber final_disposal->incineration

Caption: The lifecycle of chemical waste from generation to final disposal.

Section 4: Spill and Emergency Management

All personnel must be trained on emergency procedures.[17] In the event of a spill or exposure:

  • Assess the Situation: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency line.[18]

  • Control the Spill: If the spill is small and manageable, use a chemical spill kit with an absorbent appropriate for solid materials.

  • Procedure for a Small Spill:

    • Ensure you are wearing appropriate PPE.

    • Gently sweep up the solid material, avoiding dust formation.[1]

    • Place the spilled material and all cleanup materials (absorbent pads, contaminated gloves) into a sealed, labeled hazardous waste container.

  • In Case of Exposure:

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station.[1][18]

    • Inhalation: Move the person to fresh air.[1]

    • Seek medical attention for any exposure and provide the Safety Data Sheet (SDS) to the physician.[1]

Section 5: Regulatory and Compliance Overview

The disposal of laboratory waste is governed by multiple agencies to protect both human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under RCRA, sets the standards for hazardous waste management, including identification, storage, and disposal.[14][19] Facilities are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced, which dictates storage time limits and reporting requirements.[13][16]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations focus on worker safety.[19][20] This includes requirements for hazard communication (HazCom), employee training on chemical hazards and emergency procedures, and specifying appropriate PPE.[17][21]

By adhering to the protocols in this guide, your laboratory will not only foster a culture of safety but also ensure full compliance with federal and local regulations.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • MSDS of Ethyl 4-amino-3-methoxybenzoate. (2019, December 18). BOC Sciences.
  • Safety Data Sheet - Ethyl 3-methoxybenzoate. (2023, November 3). Biosynth.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • How to dispose of hydrochloric acid. (n.d.). Lab Alley.
  • Hazardous Chemical Waste Disposal. (n.d.). University of Toronto Scarborough.
  • Safety Data Sheet - Benzoic acid, 4-amino-, ethyl ester. (2025, May 1). Fisher Scientific.
  • Safety Data Sheet - Ethyl 3-hydroxybenzoate. (2024, September 8). Sigma-Aldrich.
  • Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide. (n.d.). Benchchem.
  • Safety Data Sheet - 4-Amino-3-methoxybenzoic Acid. (2024, December 10). TCI Chemicals.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - Ethyl 4-methoxybenzoate. (2025, December 21). Fisher Scientific.
  • This compound. (n.d.). FDER.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • EPA Hazardous Waste Codes. (n.d.). US EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.